G3-C12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H115N23O23S2 |
|---|---|
Molecular Weight |
1759.0 g/mol |
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81) |
InChI Key |
RXFIUXGGWIBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Binding Affinity of G3-C12 for Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the G3-C12 peptide for galectin-3, a key protein implicated in cancer progression and metastasis. This document outlines quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for galectin-3 has been determined by multiple studies, yielding dissociation constants (Kd) in the nanomolar range, indicative of a high-affinity interaction. The reported values are summarized in the table below.
| Parameter | Value (nM) | Method | Reference |
| Dissociation Constant (Kd) | 88.0 ± 23.0 | Fluorescence Spectroscopy | [1][2][3] |
| Dissociation Constant (Kd) | 70 | Not specified in abstract | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of this compound to galectin-3.
Fluorescence Spectroscopy for Determination of Dissociation Constant (Kd)
This method was utilized to determine the binding affinity of this compound for galectin-3 by measuring the quenching of fluorescence upon peptide binding.
Materials:
-
Recombinant human galectin-3
-
AlexaFluor 488 Protein Labeling Kit
-
This compound peptide
-
Fusion Universal Microplate Analyzer or equivalent fluorescence plate reader
Procedure:
-
Labeling of Galectin-3: Galectin-3 is fluorescently labeled with AlexaFluor 488 according to the manufacturer's instructions.
-
Assay Setup: 1 nM of AlexaFluor 488-labeled galectin-3 is used as the fluorophore in the assay.
-
Peptide Titration: Serial dilutions of the this compound peptide are prepared to be used as quenchers.
-
Fluorescence Measurement: The quantum fluorescence output is measured using a microplate reader with a 485 nm excitation filter and a 520 nm emission filter.
-
Data Analysis: The dissociation constant (Kd) is determined by non-linear regression analysis of the dose-dependent decrease in fluorescence.[1]
Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to demonstrate that this compound can inhibit the binding of galectin-3 to its natural ligands, such as the Thomsen-Friedenreich (TF) antigen present on asialofetuin (ASF).
Materials:
-
Asialofetuin (ASF)
-
Recombinant human galectin-3
-
This compound peptide
-
Scrambled control peptides
-
Rat anti-galectin-3 primary monoclonal antibody
-
Alkaline phosphatase-conjugated goat anti-rat secondary antibody
-
p-nitrophenyl phosphate substrate
-
96-well ELISA plates
Procedure:
-
Plate Coating: A 96-well plate is pre-coated with 0.5 µg of asialofetuin (ASF) for 2 hours at room temperature, followed by blocking.
-
Competitive Binding: 0.5 µg of galectin-3 is incubated with increasing concentrations (1–50 µM) of the this compound peptide or a scrambled control peptide. This mixture is then added to the ASF-coated wells and incubated for 1 hour at room temperature.
-
Detection: The bound galectin-3 is detected colorimetrically. A rat anti-galectin-3 primary monoclonal antibody is added, followed by an alkaline phosphatase-conjugated goat anti-rat secondary antibody. The reaction is developed using p-nitrophenyl phosphate as a substrate.
-
Data Analysis: The decrease in absorbance at 405 nm in the presence of the this compound peptide compared to the control indicates the percentage of inhibition of galectin-3 binding to ASF.[1][5]
Signaling Pathways and Mechanisms of Action
The interaction of this compound with galectin-3 has significant implications for cancer therapy, primarily through the inhibition of metastasis and the induction of apoptosis.
Inhibition of Galectin-3-Mediated Cancer Cell Adhesion
This compound competitively inhibits the binding of galectin-3 to the Thomsen-Friedenreich (TF) antigen on the surface of cancer cells. This disrupts both homotypic (cancer cell-to-cancer cell) and heterotypic (cancer cell-to-endothelial cell) adhesion, which are critical steps in the metastatic cascade.
Caption: this compound blocks galectin-3, preventing metastatic cell adhesion.
This compound Mediated Mitochondrial Targeting and Apoptosis
When conjugated with a therapeutic agent (e.g., doxorubicin), this compound can facilitate the targeted delivery of the drug to cancer cells overexpressing galectin-3. Upon binding to cell surface galectin-3, the conjugate is internalized. Subsequently, the this compound-galectin-3 complex can translocate to the mitochondria, leading to mitochondrial damage and the induction of apoptosis.[6][7]
Caption: this compound facilitates drug delivery to mitochondria, inducing apoptosis.
References
- 1. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
G3-C12 Peptide: A Technical Guide to its Sequence, Structure, and Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
The G3-C12 peptide has emerged as a promising ligand for targeting galectin-3, a protein overexpressed in a variety of cancers and implicated in tumor progression, metastasis, and apoptosis resistance. This technical guide provides a comprehensive overview of the this compound peptide, including its fundamental properties, mechanism of action, and the experimental methodologies used to characterize its function.
This compound Peptide: Core Properties
The this compound peptide is a 16-amino acid cyclic peptide with the sequence ANTPCGPYTHDCPVKR.[1][2] Its defining characteristic is its high affinity and specificity for the carbohydrate recognition domain (CRD) of galectin-3.[3][4]
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | ANTPCGPYTHDCPVKR | [1][2] |
| Molecular Formula | C74H115N23O23S2 | [5] |
| Molecular Weight | 1758.98 g/mol | [5] |
| Binding Affinity (Kd) for Galectin-3 | 70 - 88 nM | [3][5] |
Mechanism of Action: Targeting Galectin-3 Signaling
This compound exerts its anti-cancer effects by binding to galectin-3, thereby modulating its downstream signaling pathways. Galectin-3 is a multifaceted protein with both extracellular and intracellular functions that contribute to cancer progression.
Extracellularly , galectin-3 promotes cancer cell adhesion, migration, and angiogenesis by interacting with various cell surface glycoproteins and extracellular matrix components. By binding to the CRD of extracellular galectin-3, this compound competitively inhibits these interactions, leading to a reduction in cancer cell adhesion and migration.[6][7]
Intracellularly , galectin-3 can translocate to the mitochondria and inhibit apoptosis. This compound, particularly when conjugated to delivery systems like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can be internalized by cancer cells.[8][9] Once inside, it can interfere with the anti-apoptotic function of intracellular galectin-3, leading to increased apoptosis.[8][9] Furthermore, this compound has been shown to downregulate the expression of galectin-3 itself.[8][9]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
Quantitative Data on this compound Peptide's Efficacy
Several studies have quantified the biological effects of the this compound peptide, demonstrating its potential as an anti-cancer agent.
Table 2: Summary of Quantitative Effects of this compound Peptide
| Effect | Cell Line | Treatment | Result | Reference |
| Cellular Internalization | PC-3 (Prostate Cancer) | This compound-HPMA-Dox | 2.2-fold higher internalization compared to HPMA-Dox | [8][9] |
| Galectin-3 Expression | PC-3 (Prostate Cancer) | This compound-HPMA-Dox | Downregulated to 0.43 times that of control cells | [8][9] |
| Inhibition of Cell Adhesion | MDA-MB-231 (Breast Cancer) | This compound | Average reduction of 50% to purified galectin-3 and 59% to a TF-mimic | [6] |
| Reduction of Lung Colonization | MDA-MB-231-luciferase (Breast Cancer) | Intravenous this compound | 72% reduction in lung colonization compared to saline | [6] |
| Tumor Burden Reduction | MDA-MB-231-luciferase (Breast Cancer) | This compound | 4.63 ± 3.07 tumors compared to 14.13 ± 3.56 in saline-treated mice | [6] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental protocols used to characterize the this compound peptide.
This assay measures the ability of this compound to block the adhesion of cancer cells to a substrate coated with galectin-3 or a galectin-3 ligand mimetic.
Materials:
-
96-well plates
-
Purified galectin-3 or Thomsen-Friedenreich (TF)-mimic antigen
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound peptide and control peptide
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell stain (e.g., crystal violet)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with purified galectin-3 or TF-mimic overnight at 4°C.
-
Wash the wells with PBS to remove unbound protein.
-
Block the wells with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Wash the wells with PBS.
-
Pre-incubate cancer cells with varying concentrations of this compound peptide or a control peptide for 30 minutes at 37°C.
-
Add the pre-incubated cells to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent cells with a 0.5% crystal violet solution for 10 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain with a 10% acetic acid solution.
-
Measure the absorbance at 570 nm using a plate reader to quantify the number of adherent cells.
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound peptide for a specified time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of metastatic tumor formation in vivo by a bacteriophage display-derived galectin-3 targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
G3-C12 Mechanism of Action on Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the G3-C12 peptide on cancer cells. This compound is a promising agent that targets Galectin-3 (Gal-3), a protein overexpressed in numerous carcinomas and implicated in tumor progression, metastasis, and apoptosis resistance.[1][2][3] This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Targeting Galectin-3
This compound is a peptide that binds with high affinity (Kd of 88 nM) and specificity to the carbohydrate recognition domain (CRD) of Galectin-3.[4][5] This interaction is the linchpin of its anti-cancer effects, transforming Galectin-3 from a pro-survival protein into a therapeutic target.[1][2][3] The primary mechanism of this compound revolves around its ability to modulate Galectin-3's function, leading to enhanced drug delivery, induction of apoptosis, and inhibition of metastasis.
The multifaceted action of this compound begins with its binding to cell-surface Galectin-3, which is often upregulated in cancer cells.[6] This binding event triggers a cascade of intracellular events that ultimately lead to cancer cell death and reduced metastatic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on cancer cells.
| Parameter | Treatment Group | Control Group | Fold Change/Ratio | Cell Line | Reference |
| Cellular Internalization | This compound-HPMA-Dox | HPMA-Dox | 2.2 times higher | PC-3 | [1][3] |
| Galectin-3 Expression | This compound | Control | 0.43 times lower | PC-3 | [1][2][3] |
| Tumor Accumulation (2h post-injection) | ¹³¹I-PG1 (this compound modified) | ¹³¹I-pHPMA (unmodified) | 1.34 times higher | PC-3 xenografts | [6] |
| Tumor Accumulation (2h post-injection) | ¹³¹I-PG2 (this compound modified) | ¹³¹I-pHPMA (unmodified) | 1.30 times higher | PC-3 xenografts | [6] |
Table 1: Summary of Quantitative Data on this compound Efficacy
Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects through multiple interconnected pathways, primarily by hijacking the function of its target, Galectin-3.
When conjugated with chemotherapeutic agents such as doxorubicin (Dox) or pro-apoptotic peptides like KLA, this compound acts as a targeting ligand, significantly enhancing the uptake of these drugs into Gal-3 overexpressing cancer cells through receptor-mediated endocytosis.[1][6][7] The internalization of this compound-drug conjugates can occur via both caveolin- and clathrin-mediated pathways, depending on the cell type.[6]
A critical aspect of this compound's mechanism is its ability to direct therapeutic payloads to the mitochondria.[1][7] The cytotoxic drug itself can stimulate the translocation of Galectin-3 to the mitochondria, where Gal-3 typically exerts an anti-apoptotic effect.[1] By binding to this mitochondrial Galectin-3, the this compound-drug conjugate concentrates the therapeutic agent at this critical organelle, thereby overcoming Gal-3's protective function and amplifying the apoptotic signal.[1][2][3]
By facilitating the accumulation of pro-apoptotic drugs in the mitochondria, this compound enhances the induction of apoptosis.[1][7] This is characterized by the disruption of the mitochondrial membrane, an increase in the generation of reactive oxygen species (ROS), and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway.[7]
This compound has been observed to downregulate the expression of Galectin-3.[1][2][3] This is significant because Galectin-3 is involved in cell migration and metastasis.[2] By reducing Galectin-3 levels, this compound can suppress cancer cell migration.[1][3] Furthermore, this compound has been shown to inhibit the homotypic adhesion of carcinoma cells, a critical step in the formation of metastatic colonies.[4][8] This anti-adhesive property is attributed to the blockade of the carbohydrate recognition domain of Galectin-3.[8]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
This assay is used to assess the cytotoxic effects of this compound and its conjugates on cancer cells.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[9]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, drug conjugates, or control substances for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This technique is used to detect and quantify the expression levels of specific proteins, such as Galectin-3, and proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases).
Protocol:
-
Cell Lysis: Treat cells with this compound or control, then wash with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Galectin-3) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
This method quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound or its conjugates for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The this compound peptide represents a sophisticated strategy for targeting cancer cells that overexpress Galectin-3. Its mechanism of action is multifaceted, involving enhanced and targeted drug delivery to the mitochondria, which overcomes the intrinsic anti-apoptotic defenses of cancer cells. Furthermore, its ability to downregulate Galectin-3 expression and inhibit cell adhesion addresses the critical issue of metastasis. The data strongly suggest that this compound, particularly when used as a targeting moiety for potent anti-cancer drugs, holds significant promise for the development of more effective and targeted cancer therapies. Further research is warranted to fully elucidate its therapeutic potential in various cancer types and in clinical settings.
References
- 1. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.origene.com [cdn.origene.com]
The G3-C12 Peptide: A High-Affinity Antagonist of the Galectin-3 Carbohydrate Recognition Domain
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the G3-C12 peptide and the carbohydrate recognition domain (CRD) of galectin-3. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Introduction to this compound and Galectin-3
Galectin-3 is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including cancer progression, inflammation, and fibrosis. Its functions are largely mediated through its C-terminal carbohydrate recognition domain (CRD), which binds to various glycoconjugates on the cell surface and in the extracellular matrix. The this compound peptide, identified through phage display, is a potent and specific inhibitor of the galectin-3 CRD. By blocking the binding of galectin-3 to its natural ligands, this compound has been shown to disrupt key pathological signaling pathways, making it a promising candidate for therapeutic development.
Quantitative Data: this compound Interaction with Galectin-3
The this compound peptide exhibits a high affinity for the carbohydrate recognition domain of human galectin-3. The following table summarizes the key quantitative parameters of this interaction.
| Parameter | Value | Method | Reference |
| Peptide Sequence | ANTPCGPYTHDCPVKR | Phage Display | [1][2] |
| Dissociation Constant (Kd) | 70 nM | ELISA | [1] |
| Dissociation Constant (Kd) | 88 nM | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound and galectin-3 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of the this compound and galectin-3 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human galectin-3
-
Synthetic this compound peptide
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize recombinant galectin-3 to the chip surface via amine coupling to achieve a target response of ~2000 RU.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilization of galectin-3 to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound peptide concentrations (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the this compound solutions over the sensor chip at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for a dissociation phase by flowing running buffer over the chip (e.g., for 300 seconds).
-
Regenerate the sensor surface between cycles using a low pH glycine solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound and galectin-3 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human galectin-3
-
Synthetic this compound peptide
-
Dialysis buffer (e.g., PBS, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze both galectin-3 and this compound peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Typically, the protein (in the cell) concentration should be 10-20 times the expected Kd, and the peptide (in the syringe) concentration should be 10-15 times the protein concentration.
-
-
ITC Experiment:
-
Load the galectin-3 solution into the sample cell and the this compound peptide solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of this compound to galectin-3.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Kd, and ΔH. Calculate ΔS from the Gibbs free energy equation.
-
ELISA-Based Inhibition Assay
This assay is used to determine the ability of this compound to inhibit the binding of galectin-3 to a carbohydrate ligand.
Objective: To quantify the inhibitory potency of this compound.
Materials:
-
96-well microplate
-
Asialofetuin (a glycoprotein rich in galectin-3 ligands)
-
Recombinant human galectin-3
-
Biotinylated anti-galectin-3 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with asialofetuin overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
-
Inhibition Assay:
-
Pre-incubate a constant concentration of recombinant galectin-3 with varying concentrations of this compound peptide for 30 minutes.
-
Add the mixture to the asialofetuin-coated wells and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound galectin-3.
-
-
Detection:
-
Add biotinylated anti-galectin-3 antibody and incubate for 1 hour.
-
Wash, then add streptavidin-HRP and incubate for 30 minutes.
-
Wash, then add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the this compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cancer cell adhesion, a critical step in metastasis.
Objective: To assess the functional effect of this compound on galectin-3-mediated cell adhesion.
Materials:
-
Cancer cell line expressing high levels of galectin-3 ligands (e.g., MDA-MB-231)
-
96-well plate
-
Recombinant human galectin-3
-
This compound peptide
-
Cell culture medium
-
Calcein-AM (or other cell viability dye)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant galectin-3 overnight at 4°C.
-
Wash and block the wells.
-
-
Cell Treatment and Seeding:
-
Label the cancer cells with Calcein-AM.
-
Pre-incubate the labeled cells with varying concentrations of this compound for 30 minutes.
-
Seed the cells onto the galectin-3-coated plate and incubate for 1-2 hours to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion relative to a no-inhibitor control.
-
Plot the percentage of adhesion against the this compound concentration to determine the IC₅₀.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key pathways and workflows related to the this compound and galectin-3 interaction.
Caption: Experimental workflow for characterizing the this compound and galectin-3 interaction.
Caption: Putative signaling pathway of this compound-mediated inhibition of galectin-3.
Conclusion
The this compound peptide is a well-characterized, high-affinity inhibitor of the galectin-3 carbohydrate recognition domain. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other potential galectin-3 inhibitors. The ability of this compound to disrupt galectin-3-mediated cell adhesion and aggregation underscores its potential as a therapeutic agent for the treatment of cancer and other diseases where galectin-3 is a key driver of pathology. Further research and development of this compound and similar compounds are warranted.
References
G3-C12: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G3-C12 is a synthetic peptide identified through bacteriophage display that exhibits high-affinity and specific binding to galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in cancer progression, inflammation, and fibrosis. By targeting galectin-3, this compound has emerged as a promising tool for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core biological functions of this compound, the signaling pathways it modulates, and detailed protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and its potential applications.
Introduction: this compound and its Target, Galectin-3
This compound is a 16-amino acid peptide with the sequence ANTPCGPYTHDCPVKR.[1] It was identified for its ability to specifically bind to the carbohydrate recognition domain (CRD) of galectin-3.[2] Galectin-3 is a multifaceted protein involved in a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3] Its overexpression is a hallmark of numerous cancers and is often correlated with metastatic potential and poor prognosis.[4] this compound's inhibitory action on galectin-3 makes it a valuable candidate for anti-cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | 88 nM | Human Galectin-3 | [5] |
| Cellular Internalization | 2.2-fold higher than control | PC-3 cells (Prostate Cancer) | [3] |
| Galectin-3 Expression | 0.43-fold lower than control | PC-3 cells (Prostate Cancer) | [3] |
| Tumor Accumulation (in vivo) | 1.60 ± 0.08 %ID/g | PC-3 xenografts | [4] |
Table 1: Binding and Pharmacokinetic Properties of this compound
| Experimental Model | Treatment | Outcome | Reference |
| PC-3 xenograft mice | This compound-HPMA-5-Fu | Significantly improved anti-tumor activity | |
| PC-3 tumor-bearing mice | This compound-HPMA-KLA | Inhibition of tumor growth |
Table 2: In Vivo Efficacy of this compound Conjugates
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily by inhibiting the functions of galectin-3. This leads to the modulation of several downstream signaling pathways involved in cancer progression.
Inhibition of Cell Adhesion and Migration
Galectin-3 promotes cancer cell adhesion and migration by cross-linking cell surface glycoproteins. This compound, by binding to the CRD of galectin-3, prevents these interactions, thereby inhibiting cell adhesion and migration.
Induction of Mitochondrial Apoptosis
This compound can induce apoptosis through the mitochondrial pathway. When conjugated with chemotherapeutic agents like doxorubicin (Dox) in a N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer system, this compound facilitates the delivery of the drug to the mitochondria, leading to increased apoptosis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Western Blot for Galectin-3 Expression
This protocol is used to determine the effect of this compound on the expression levels of galectin-3 in cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3)
-
This compound peptide
-
Cell lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Galectin-3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells using RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-galectin-3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
Cell Migration - Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound peptide
-
Culture plates (e.g., 6-well plates)
-
Pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion - Transwell (Boyden Chamber) Assay
This method evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell lines
-
This compound peptide
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane matrix
-
Serum-free media
-
Media with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free media.
-
Add the cell suspension to the upper chamber of the inserts, with or without this compound.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay is used to assess the induction of apoptosis by measuring changes in the mitochondrial membrane potential.
Materials:
-
Cancer cell lines
-
This compound or this compound conjugates
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compound for the desired time.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for evaluating the anti-cancer effects of this compound.
Conclusion
This compound is a potent and specific inhibitor of galectin-3 with significant potential as an anti-cancer agent. Its ability to disrupt key processes in tumor progression, such as cell adhesion, migration, and survival, underscores its therapeutic promise. This guide provides a foundational understanding of this compound's biological functions and offers detailed experimental protocols to aid researchers in further exploring its mechanisms and applications. The continued investigation of this compound and its conjugates is warranted to fully realize its potential in the development of novel cancer therapies.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Specificity of G3-C12 for Galectin-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the G3-C12 peptide for its target, galectin-3. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially replicate key experiments, as well as to illuminate the downstream signaling implications of this specific molecular interaction.
Quantitative Analysis of this compound Binding to Galectin-3
The affinity and specificity of this compound for galectin-3 have been quantitatively assessed using various biophysical techniques. The following tables summarize the key binding parameters, offering a comparative look at the high-affinity interaction between this compound and galectin-3.
Table 1: Binding Affinity of this compound for Galectin-3
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | 70 - 88 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Dissociation Constant (Kd) | ~80 nM | Not Specified | [3] |
Table 2: Specificity of this compound
| Target | Binding Observed | Reference |
| Galectin-3 | High Affinity | [1][2][4] |
| Galectin-1 | No Affinity | [4] |
| Galectin-4 | No Affinity | [4] |
| Other Lectins | No Affinity | [2][4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound and galectin-3.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure biomolecular interactions in real-time. This protocol describes the determination of the binding kinetics and affinity of this compound to immobilized galectin-3.
Materials:
-
Biacore X100 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human galectin-3 (purity > 95%)
-
Synthetic this compound peptide (purity > 95%)
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.5
-
Running buffer (HBS-EP+): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant galectin-3 (50 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 2000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the injection of galectin-3 to serve as a negative control.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound peptide in running buffer, with concentrations ranging from 1 nM to 500 nM.
-
Inject each concentration of this compound over both the galectin-3 immobilized and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow the buffer to flow for 300 seconds to monitor the dissociation phase.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC)
-
Recombinant human galectin-3
-
Synthetic this compound peptide
-
Dialysis buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation:
-
Dialyze both galectin-3 and this compound extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell (typically 200-300 µL) with galectin-3 at a concentration of 10-20 µM.
-
Load the injection syringe (typically 40-50 µL) with this compound peptide at a concentration of 100-200 µM.
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections. The stirring speed should be set to 750 rpm.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a single-site binding model to determine the binding stoichiometry (n), the binding affinity (Ka, and its inverse, Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
-
Cell Adhesion Assay
This assay evaluates the ability of this compound to inhibit galectin-3 mediated cancer cell adhesion to the extracellular matrix.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231), which expresses high levels of galectin-3.
-
96-well tissue culture plates coated with fibronectin.
-
This compound peptide and a scrambled control peptide.
-
Calcein-AM fluorescent dye.
-
Assay buffer: Serum-free cell culture medium.
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^5 cells/mL.
-
-
Inhibition of Adhesion:
-
Pre-incubate the labeled cells with varying concentrations of this compound or the scrambled control peptide for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the fibronectin-coated 96-well plate.
-
Incubate the plate for 1 hour at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the percentage of adhesion relative to the untreated control.
-
Homotypic Cell Aggregation Assay
This assay assesses the effect of this compound on the aggregation of cancer cells, a process often mediated by galectin-3.[5]
Materials:
-
MDA-MB-435 human breast carcinoma cells.[5]
-
This compound peptide and a control peptide.
-
Serum-free medium.
-
Microscope slides.
-
Formaldehyde vapor for fixation.
Procedure:
-
Cell Suspension: Prepare a single-cell suspension of MDA-MB-435 cells at a concentration of 5 x 10^5 cells/mL in serum-free medium.[5]
-
Incubation: In a microcentrifuge tube, mix 500 µL of the cell suspension with 500 µL of serum-free medium containing increasing concentrations of this compound or a control peptide (final concentrations ranging from 0 to 25 µM).[5]
-
Aggregation: Agitate the cell suspensions for 1 hour at 37°C to allow for aggregation.[5]
-
Visualization and Quantification:
-
Spot three 25 µL aliquots from each sample onto a microscope slide.
-
Allow the spots to dry for 1 hour at room temperature.
-
Fix the cells overnight in formaldehyde vapor.[5]
-
Observe the cell aggregates under a microscope and quantify the degree of aggregation.
-
Western Blot for Galectin-3 Expression
This protocol is used to determine if this compound treatment affects the expression levels of galectin-3 in cancer cells.
Materials:
-
PC-3 human prostate cancer cells.
-
This compound peptide.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-galectin-3 antibody.
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Treat PC-3 cells with this compound at a specified concentration for a defined period (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-galectin-3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the relative expression level of galectin-3 in treated versus untreated cells.
Signaling Pathways and Experimental Workflows
The interaction of this compound with galectin-3 can modulate several downstream signaling pathways that are crucial in cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows described above.
Caption: Galectin-3 signaling pathways modulated by this compound.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for the cell adhesion assay.
Conclusion
The this compound peptide demonstrates high specificity and nanomolar affinity for galectin-3, effectively inhibiting its functions in cancer cell adhesion and aggregation. The detailed protocols provided herein offer a framework for the quantitative assessment of this interaction and its cellular consequences. The visualization of the associated signaling pathways further elucidates the potential of this compound as a targeted therapeutic agent for cancers where galectin-3 is overexpressed. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of targeting the this compound/galectin-3 axis.
References
- 1. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Galectin-3, a β-Galactoside-binding Lectin, to MUC1 Protein Enhances Phosphorylation of Extracellular Signal-regulated Kinase 1/2 (ERK1/2) and Akt, Promoting Tumor Cell Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
Methodological & Application
G3-C12 Peptide: A Targeted Approach to Cancer Therapy - Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of the G3-C12 peptide, a promising agent in targeted cancer therapy. The this compound peptide, with the sequence ANTPCGPYTHDCPVKR, is a high-affinity ligand for galectin-3, a protein overexpressed in numerous cancers and implicated in tumor progression and metastasis. By targeting galectin-3, this compound can induce apoptosis in cancer cells and suppress cell migration, making it a significant subject of research in oncology.
Data Presentation
The following tables summarize the key specifications of the this compound peptide and representative quantitative data associated with its synthesis and purification. It is important to note that specific yield and purity can vary based on the synthesis scale, instrumentation, and specific laboratory conditions.
Table 1: this compound Peptide Specifications
| Property | Value |
| Amino Acid Sequence | ANTPCGPYTHDCPVKR |
| Molecular Weight | 1759.0 g/mol |
| Binding Target | Galectin-3 |
| Binding Affinity (Kd) | 70-88 nM |
| Biological Activity | Induces apoptosis, downregulates galectin-3 expression, suppresses cell migration.[1] |
Table 2: Representative Data for this compound Peptide Synthesis and Purification
| Parameter | Typical Range/Value | Notes |
| Solid-Phase Peptide Synthesis | ||
| Resin Substitution Level | 0.3 - 0.8 mmol/g | The choice of resin and its substitution level will impact the overall yield. |
| Coupling Efficiency per Cycle | >99% | Monitored by qualitative tests (e.g., ninhydrin test) at each step. |
| Crude Peptide Purity (post-cleavage) | 50 - 70% | This is a typical range for peptides of this length and complexity. The crude product contains the target peptide along with deletion and truncated sequences. |
| Overall Crude Yield | 60 - 80% | Calculated based on the initial resin loading. |
| Reverse-Phase HPLC Purification | ||
| Final Peptide Purity | >95% | Achievable with a well-optimized HPLC protocol. Higher purity (>98%) may be required for specific applications. |
| Final Purified Yield | 10 - 30% | The final yield is dependent on the crude purity and the number of purification steps. |
| Mass Spectrometry Verification | Expected Mass: 1759.0 Da (monoisotopic) | ESI-MS or MALDI-TOF is used to confirm the identity of the purified peptide. |
Experimental Protocols
This compound Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the this compound peptide using Fmoc/tBu chemistry. Automated synthesizers can also be used by adapting these steps.
1.1. Resin Selection and Swelling:
-
Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang/2-chlorotrityl chloride resin with Fmoc-Arg(Pbf)-OH. A typical substitution level is 0.5 mmol/g.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.
-
Drain the DMF.
-
1.2. Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
1.3. Amino Acid Coupling:
-
Reagents:
-
Fmoc-protected amino acid (4 equivalents)
-
Coupling reagent: HBTU (3.95 equivalents) or HATU (3.95 equivalents)
-
Base: N,N-diisopropylethylamine (DIPEA) (8 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add DIPEA to activate the amino acid mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
1.4. Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (ANTPCGPYTHDCPVKR), starting from the C-terminal Arginine.
-
Special Consideration for Cysteine: Use a trityl (Trt) or a similar acid-labile protecting group for the cysteine side chains to prevent side reactions.
1.5. Cleavage and Deprotection:
-
Reagent (Cleavage Cocktail): A common cocktail for peptides with cysteine is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
This compound Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
2.1. Equipment and Materials:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lyophilizer.
2.2. Purification Protocol:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
Before preparative purification, optimize the separation on an analytical C18 column.
-
A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution of the peptide at 214 nm and 280 nm.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution.
-
Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.
-
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the this compound peptide.
References
Application Note: Protocol for Conjugating G3-C12 to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G3-C12 peptide, with the sequence ANTPCGPYTHDCPVKR, is a high-affinity binding agent for Galectin-3 (Gal-3), a protein overexpressed in a variety of cancer cells.[1][2] This specificity makes this compound a promising targeting ligand for the development of advanced drug delivery systems. Conjugating this compound to nanoparticles (NPs) can enhance the targeted delivery of therapeutic agents to cancer cells, thereby improving efficacy and reducing off-target side effects. This document provides a detailed protocol for the covalent conjugation of the this compound peptide to nanoparticles, focusing on the widely applicable 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) crosslinking chemistry for carboxylated nanoparticles.
Principle of Conjugation
The primary method detailed here involves the formation of a stable amide bond between a primary amine on the this compound peptide (e.g., the N-terminus or the epsilon-amine of the lysine residue) and a carboxyl group on the surface of a nanoparticle. This is achieved using a two-step reaction with EDC and sulfo-NHS. EDC activates the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. The addition of sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive sulfo-NHS ester. This ester then readily reacts with a primary amine on the this compound peptide to form a covalent amide linkage.
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | ANTPCGPYTHDCPVKR | [2] |
| Binding Affinity (Kd) to Galectin-3 | 88 nM | [1] |
| Molecular Weight | ~1785.0 g/mol | Calculated |
| Functional Groups for Conjugation | Primary amines (N-terminus, Lysine), Carboxyl group (C-terminus), Thiol groups (Cysteine) | [3] |
Table 2: Characterization of this compound Conjugated Nanoparticles (Illustrative Examples)
| Nanoparticle Type | Conjugation Chemistry | Size (nm) (Unconjugated) | Size (nm) (Conjugated) | Zeta Potential (mV) (Unconjugated) | Zeta Potential (mV) (Conjugated) | Reference |
| Carboxylated Gold Nanoparticles | EDC/sulfo-NHS | 50 | 55 | -35 | -25 | [4] |
| Carboxylated Silver Nanoparticles | Not Specified | 40 | 45.3 | Not Specified | Not Specified | [4] |
| N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer | Amidation | ~10 | ~12 | +2.5 | +3.1 | [2] |
| Human Serum Albumin Nanoparticles | EDC/sulfo-NHS | 205 | 215 | -25 | -29 | [5] |
Note: Data for gold, silver, and human serum albumin nanoparticles are representative of peptide conjugations and may vary depending on the specific this compound peptide loading and nanoparticle characteristics.
Experimental Protocols
Materials
-
This compound Peptide (custom synthesis)
-
Carboxylated Nanoparticles (e.g., gold, iron oxide, polymeric nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS or other appropriate buffer for the nanoparticles
-
Reaction tubes
-
Centrifuge for nanoparticle separation
Protocol for this compound Conjugation to Carboxylated Nanoparticles
This protocol is optimized for a two-step EDC/sulfo-NHS coupling reaction to minimize nanoparticle aggregation.
Step 1: Nanoparticle Activation
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in sterile, deionized water immediately before use.
-
Add EDC and sulfo-NHS to the nanoparticle suspension. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the carboxyl groups on the nanoparticle surface.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
Step 2: this compound Peptide Conjugation
-
Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and sulfo-NHS.
-
Immediately resuspend the nanoparticle pellet in Coupling Buffer.
-
Dissolve the this compound peptide in Coupling Buffer at a concentration of 1 mg/mL.
-
Add the this compound peptide solution to the activated nanoparticle suspension. The optimal molar ratio of peptide to nanoparticles should be determined empirically, but a starting point of a 100-fold molar excess of peptide is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle, continuous mixing.
Step 3: Quenching and Washing
-
Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to deactivate any remaining active esters.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge the nanoparticles to separate them from the unreacted peptide and quenching agent.
-
Remove the supernatant and wash the nanoparticle pellet with Washing Buffer. Repeat the washing step two more times to ensure the removal of any non-covalently bound peptide.
-
After the final wash, resuspend the this compound conjugated nanoparticles in the desired Storage Buffer.
Characterization of this compound Conjugated Nanoparticles
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation. An increase in size and a change in zeta potential are indicative of successful peptide conjugation.[4][5]
-
Quantification of Conjugated Peptide: The amount of conjugated this compound can be quantified by measuring the peptide concentration in the supernatant after the conjugation reaction using methods like the Bicinchoninic Acid (BCA) assay or by UV-Vis spectroscopy if the peptide has a distinct absorbance peak.
-
Confirmation of Conjugation: Successful conjugation can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the formation of amide bonds, or by observing a shift in the plasmon resonance peak for metallic nanoparticles using UV-Vis spectroscopy.[4]
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound peptide to carboxylated nanoparticles.
Caption: Simplified signaling pathway of this compound-nanoparticle conjugate targeting Galectin-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 4. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of peptide conjugated human serum albumin nanoparticles for targeted cardiac uptake and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
G3-C12 as a Targeting Ligand for Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G3-C12 peptide, with the sequence ANTPCGPYTHDCPVKR, is a high-affinity targeting ligand for galectin-3, a protein frequently overexpressed on the surface of various cancer cells, including prostate, breast, and colon cancer. This peptide not only facilitates the targeted delivery of therapeutic agents to tumor sites but also exhibits intrinsic anti-cancer properties by modulating galectin-3 functions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of targeted drug delivery systems.
Principle of this compound-Mediated Targeting
This compound binds to the carbohydrate recognition domain (CRD) of galectin-3 with a high affinity, having a dissociation constant (Kd) reported to be in the range of 70-88 nM. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the this compound-conjugated drug delivery system into the cancer cell. A unique feature of this compound is its ability to induce dual-targeting. Following endocytosis, the this compound conjugate can escape the endo-lysosomal pathway and subsequently target the mitochondria, further enhancing the cytotoxic effect of the delivered drug. Moreover, this compound has been shown to downregulate galectin-3 expression, which can inhibit cancer cell migration and metastasis.
Applications
The primary application of this compound is in the targeted delivery of chemotherapeutic agents to galectin-3-overexpressing cancers. It has been successfully conjugated to various drug carriers, most notably N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, to deliver drugs like doxorubicin and the pro-apoptotic peptide KLA. This targeted approach aims to increase the therapeutic efficacy of the drug while minimizing off-target toxicity.
Data Summary
The following tables summarize the quantitative data from various studies on this compound-targeted drug delivery systems.
Table 1: Physicochemical Properties of this compound Conjugates
| Drug Delivery System | Ligand | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| HPMA copolymer | This compound | Doxorubicin | 10-20 | Not Reported | ~10 | |
| HPMA copolymer | This compound | 5-Fluorouracil | Not Reported | Not Reported | Not Reported | |
| HPMA copolymer | This compound | KLA | 15-25 | Slightly negative | Not Applicable | Not Reported |
Table 2: In Vitro Performance of this compound Conjugates
| Cell Line | Drug Delivery System | Parameter | Value | Reference |
| PC-3 (Prostate) | This compound-HPMA-Dox | Cellular Internalization | 2.2-fold higher than non-targeted | Not Reported |
| PC-3 (Prostate) | This compound-HPMA copolymers | Galectin-3 Expression | Significantly suppressed | |
| DU145 (Prostate) | This compound-HPMA copolymers | Galectin-3 Expression | Significantly suppressed | |
| PC-3 (Prostate) | This compound-HPMA-KLA | Mitochondrial Co-localization | Significantly higher than non-targeted | Not Reported |
Table 3: In Vivo Performance of this compound Conjugates
| Animal Model | Drug Delivery System | Parameter | Value | Reference |
| PC-3 Xenograft | ¹³¹I-G3-C12-HPMA (PG1) | Tumor Accumulation (2h) | 1.60 ± 0.08 %ID/g | |
| PC-3 Xenograft | ¹³¹I-G3-C12-HPMA (PG2) | Tumor Accumulation (2h) | 1.54 ± 0.06 %ID/g | |
| PC-3 Xenograft | ¹³¹I-HPMA (non-targeted) | Tumor Accumulation (2h) | 1.19 ± 0.04 %ID/g | |
| PC-3 Xenograft | This compound-HPMA-5-Fu | Tumor Growth Inhibition | Significantly higher than non-targeted |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Peptide
This protocol describes the manual solid-phase synthesis of the this compound peptide (ANTPCGPYTHDCPVKR) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After coupling the last amino acid (Fmoc-Ala-OH), remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the peptide by adding cold diethyl ether. d. Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.
-
Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase HPLC. c. Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
Protocol 2: Conjugation of this compound to HPMA-Doxorubicin
This protocol outlines the conjugation of the this compound peptide to an HPMA copolymer backbone already containing doxorubicin (DOX) linked via a pH-sensitive hydrazone bond. This is a representative protocol and may require optimization based on the specific HPMA copolymer precursor.
Materials:
-
HPMA-GG-PNP copolymer precursor
-
Doxorubicin hydrochloride
-
Hydrazine hydrate
-
This compound peptide with a reactive N-terminal amine
-
Solvents: Anhydrous DMSO, Methanol
-
Dialysis tubing (MWCO 10,000 Da)
-
Lyophilizer
Procedure:
-
Synthesis of HPMA-Doxorubicin Conjugate: a. React the HPMA-GG-PNP copolymer precursor with doxorubicin hydrochloride and a suitable base (e.g., triethylamine) in anhydrous DMSO to form the HPMA-GG-Dox conjugate with a hydrazone linker. b. Purify the conjugate by precipitation or dialysis.
-
Aminolysis of Remaining PNP Groups: React the HPMA-GG-Dox conjugate with an excess of a diamine linker (e.g., ethylenediamine) to introduce reactive amine groups for peptide conjugation.
-
Peptide Conjugation: a. Dissolve the aminated HPMA-GG-Dox conjugate and the this compound peptide in anhydrous DMSO. b. Add a coupling agent (e.g., HBTU, DIPEA) and let the reaction proceed overnight at room temperature.
-
Purification: a. Purify the final this compound-HPMA-Dox conjugate by extensive dialysis against methanol and then water to remove unreacted peptide and other small molecules. b. Lyophilize the purified conjugate to obtain a solid product.
-
Characterization: a. Determine the doxorubicin content using UV-Vis spectrophotometry. b. Determine the peptide content using amino acid analysis or by labeling the peptide with a fluorescent dye. c. Characterize the molecular weight and polydispersity of the conjugate using size exclusion chromatography.
Protocol 3: In Vitro Competitive Binding Assay (ELISA)
This protocol determines the binding affinity of this compound to galectin-3.
Materials:
-
Recombinant human galectin-3
-
This compound peptide
-
Biotinylated this compound peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant galectin-3 (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Competition: a. Prepare serial dilutions of the unlabeled this compound peptide (competitor). b. Add the competitor dilutions to the wells, followed by a constant concentration of biotinylated this compound. c. Incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour. b. Wash the plate and add TMB substrate. c. Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the concentration of the unlabeled this compound competitor to determine the IC50, from which the binding affinity (Kd) can be calculated.
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled this compound conjugates.
Materials:
-
Galectin-3-overexpressing cancer cells (e.g., PC-3)
-
FITC-labeled this compound-nanoparticles
-
Cell culture medium
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with different concentrations of FITC-labeled this compound-nanoparticles for various time points (e.g., 1, 4, 24 hours). Include a non-targeted FITC-nanoparticle as a control.
-
Cell Harvesting: a. Wash the cells with PBS to remove non-internalized nanoparticles. b. Detach the cells using trypsin-EDTA. c. Resuspend the cells in flow cytometry buffer.
-
Staining: Add a viability dye like PI to distinguish between live and dead cells.
-
Flow Cytometry Analysis: a. Analyze the cells using a flow cytometer, exciting the FITC at 488 nm and detecting emission at ~520 nm. b. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the FITC signal.
-
Data Analysis: Compare the MFI of cells treated with the this compound targeted nanoparticles to those treated with the non-targeted control to determine the enhancement of cellular uptake.
Protocol 5: Visualization of Mitochondrial Co-localization by Confocal Microscopy
This protocol visualizes the co-localization of this compound-drug conjugates with mitochondria.
Materials:
-
Galectin-3-overexpressing cancer cells (e.g., PC-3)
-
Fluorescently labeled this compound-drug conjugate (e.g., with a red fluorophore)
-
MitoTracker™ Green FM (or another mitochondrial stain)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Incubation: Treat the cells with the fluorescently labeled this compound-drug conjugate for a desired time period.
-
Staining: a. Incubate the cells with MitoTracker™ Green FM according to the manufacturer's protocol to label the mitochondria. b. Stain the nuclei with Hoechst 33342.
-
Imaging: a. Wash the cells with fresh medium. b. Image the cells using a confocal microscope with appropriate laser lines and emission filters for the different fluorophores. c. Acquire Z-stack images to visualize the 3D distribution of the conjugate, mitochondria, and nucleus.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with a co-localization plugin) to quantify the degree of overlap between the red signal of the conjugate and the green signal of the mitochondria.
Protocol 6: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol evaluates the anti-tumor efficacy of a this compound targeted drug delivery system.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
PC-3 prostate cancer cells
-
Matrigel
-
This compound-drug conjugate
-
Non-targeted drug conjugate (control)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of PC-3 cells mixed with Matrigel into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: a. Randomize the mice into treatment groups (e.g., vehicle, non-targeted conjugate, this compound-targeted conjugate). b. Administer the treatments intravenously (or via another appropriate route) according to a predetermined schedule (e.g., twice a week for 3 weeks).
-
Monitoring: a. Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and compare the average tumor weight between the different treatment groups. c. Analyze the tumor growth curves to assess the efficacy of the treatments. d. Tissues can be collected for further histological or molecular analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Galectin-3 Detection by Immunofluorescence
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of immunofluorescence to detect galectin-3. While the peptide G3-C12 is a high-affinity binder of galectin-3 with applications in targeted cancer therapy and imaging, it is not a conventional primary antibody for use in standard immunofluorescence protocols.[1][2][3][4][5] Therefore, this document will focus on the use of monoclonal or polyclonal antibodies for the immunofluorescent detection of galectin-3, and will also discuss the known context of the this compound peptide.
Introduction to Galectin-3
Galectin-3 (Gal-3), encoded by the LGALS3 gene, is a versatile β-galactoside-binding lectin implicated in a wide array of physiological and pathological processes.[6][7] It is found in the cytoplasm, nucleus, and mitochondria, and can also be secreted into the extracellular space.[8][9] Its diverse roles include regulation of cell adhesion, proliferation, apoptosis, pre-mRNA splicing, and immune responses.[8][6][7] Overexpression of galectin-3 is associated with various cancers and inflammatory diseases, making it a significant biomarker and therapeutic target.[10][11]
The this compound Peptide
The this compound peptide (sequence: ANTPCGPYTHDCPVKR) was identified through bacteriophage display and exhibits high affinity and selectivity for galectin-3.[2][3][4] It is primarily utilized as a targeting moiety to deliver therapeutic agents, such as doxorubicin, to cancer cells that overexpress galectin-3.[1][5] this compound can also downregulate galectin-3 expression and suppress cell migration.[1] It is important to note that this compound is not an antibody and is not typically used as a primary detection reagent in standard immunofluorescence assays.
Immunofluorescence Protocol for Galectin-3 Detection
This protocol is a general guideline and may require optimization for specific cell types, tissues, and primary antibodies.
Materials and Reagents
-
Primary Antibody: A validated anti-galectin-3 monoclonal or polyclonal antibody (e.g., from Cell Signaling Technology, Abcam).
-
Secondary Antibody: Fluorescently-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).[12]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.[8][13]
-
Blocking Buffer: 1-10% Normal Serum (from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS or TBS.[13]
-
Incubation Buffer: 1-5% Normal Serum and 0.3% Triton X-100 in PBS or TBS.[13]
-
Mounting Medium with DAPI: For nuclear counterstaining.
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) .
Experimental Workflow
Caption: Workflow for Galectin-3 Immunofluorescence.
Detailed Protocol for Cultured Cells
-
Cell Culture: Plate cells on glass coverslips in a 12-well dish and culture to 50-70% confluency.[14]
-
Fixation: Aspirate the culture medium and wash cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes.[8][14] This step is crucial for intracellular targets. For solely cell surface galectin-3, this step can be omitted.[15]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-galectin-3 primary antibody in Incubation Buffer to its optimal concentration (e.g., 1:100 to 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[13]
-
Washing: Wash the coverslips three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Incubation Buffer according to the manufacturer's instructions. Incubate the coverslips in the dark for 1 hour at room temperature.[13]
-
Washing: Wash the coverslips three times with PBS for 10 minutes each in the dark.
-
Counterstaining: Incubate the coverslips with a DAPI solution for 10 minutes to stain the nuclei.[13]
-
Washing: Wash the coverslips a final three times with PBS for 10 minutes each in the dark.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Detailed Protocol for Fresh Frozen Cryo-Tissue Sections
-
Tissue Preparation: Air-dry fresh frozen cryo-tissue sections briefly at room temperature after removing them from -80°C storage.[13]
-
Fixation: Fix the sections with a suitable fixative, such as 4% PFA, for 15 minutes at room temperature.[13]
-
Washing: Wash the slides three times for 10 minutes each in TBS.[13]
-
Permeabilization and Blocking: Rehydrate the sections for 10 minutes in TBS. Add Blocking Buffer (containing Triton X-100 for permeabilization) and block for 1 hour at room temperature in a humidified chamber.[13]
-
Primary Antibody Incubation: Remove the blocking solution and add the primary anti-galectin-3 antibody diluted in Incubation Buffer (e.g., 1:500). Incubate overnight at 4°C in a humidified chamber.[13]
-
Washing: Wash the slides three times for 10 minutes each in TBS.[13]
-
Secondary Antibody Incubation: Apply the secondary antibody diluted in Incubation Buffer and incubate for 1 hour at room temperature.[13]
-
Washing: Wash the slides three times for 10 minutes each in TBS.[13]
-
Counterstaining (Optional): Add DAPI solution for 10 minutes.[13]
-
Washing: Wash the slides three times for 10 minutes each in TBS.[13]
-
Mounting: Mount the slides with a suitable mounting medium and observe under a microscope.[13]
Data Presentation and Analysis
Quantitative analysis of immunofluorescence images can provide valuable insights into galectin-3 expression and localization.
Quantitative Data Summary
| Parameter | Method | Example Application | Reference |
| Fluorescence Intensity | Image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity per cell or region of interest. | Comparing galectin-3 expression levels between different cell types or treatment groups.[16] | [16] |
| Co-localization Analysis | Pearson's Correlation Coefficient or Manders' Overlap Coefficient to determine the degree of spatial overlap between galectin-3 and other proteins of interest. | Investigating the interaction of galectin-3 with other cellular components, such as lysosomal markers or signaling proteins.[6][17] | [6][17] |
| Percentage of Positive Cells | Manual or automated counting of cells expressing galectin-3 above a defined threshold. | Quantifying the proportion of cells responding to a particular stimulus by upregulating galectin-3. | [11] |
| Subcellular Localization | Quantifying the fluorescence intensity in different cellular compartments (nucleus, cytoplasm, membrane). | Studying the shuttling of galectin-3 between the nucleus and cytoplasm under different conditions.[8] | [8] |
Galectin-3 Signaling Pathways
Galectin-3 is involved in multiple signaling pathways that regulate key cellular processes.
References
- 1. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Galectin-3/LGALS3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Galectin-3 inhibition reduces fibrotic scarring and promotes functional recovery after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging atherosclerotic plaques by targeting Galectin-3 and activated macrophages using (89Zr)-DFO- Galectin3-F(ab')2 mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Galectin 3 illuminates its contributions to the pathology of uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-3 Immunofluorescence Assay [bio-protocol.org]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Galectin-3 Expression Using G3-C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3 (Gal-3) is a β-galactoside-binding lectin that is increasingly recognized as a key player in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis.[1] Its overexpression in various tumor types and its involvement in metastasis make it an attractive target for both diagnostic imaging and therapeutic intervention.[2][3] The G3-C12 peptide (sequence: ANTPCGPYTHDCPVKR) is a high-affinity ligand for galectin-3, identified through phage display technology.[2] When labeled with a suitable radionuclide for Positron Emission Tomography (PET), such as Gallium-68 (⁶⁸Ga), this compound can serve as a powerful in vivo imaging agent to non-invasively quantify Gal-3 expression, offering insights into disease progression and response to therapy.
These application notes provide detailed protocols for the synthesis, radiolabeling, and in vivo PET imaging of a ⁶⁸Ga-labeled this compound probe for the preclinical assessment of galectin-3 expression.
Galectin-3 Signaling Pathway
Galectin-3 modulates a variety of cellular processes by interacting with a diverse range of glycoproteins on the cell surface and within the cell. These interactions can trigger a cascade of downstream signaling events that influence cell proliferation, apoptosis, and migration. The diagram below illustrates a simplified overview of some of the key signaling pathways influenced by galectin-3.
Caption: Overview of Galectin-3 signaling pathways.
Experimental Protocols
Synthesis and Conjugation of this compound with a Chelator (DOTA)
For in vivo imaging using PET, the this compound peptide must be conjugated with a chelator that can stably bind the radioisotope. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a commonly used chelator for ⁶⁸Ga.
Protocol:
-
Peptide Synthesis: Synthesize the this compound peptide (ANTPCGPYTHDCPVKR) using standard solid-phase peptide synthesis (SPPS) protocols. To facilitate conjugation, a linker, such as a glycine-serine-glycine (GSG) spacer, can be added to the N-terminus of the peptide.[2]
-
Chelator Conjugation:
-
Dissolve the synthesized this compound peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Add a molar excess of DOTA-NHS ester (or another activated form of DOTA) to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
-
Purification:
-
Purify the DOTA-G3-C12 conjugate by reverse-phase HPLC.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C.
-
Radiolabeling of DOTA-G3-C12 with Gallium-68 (⁶⁸Ga)
The following is a general protocol for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga, which should be optimized for DOTA-G3-C12.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-G3-C12 precursor
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
Heating block or microwave synthesizer
-
Sep-Pak C18 light cartridge for purification
-
Ethanol and sterile water for injection
-
Radio-TLC or radio-HPLC for quality control
Workflow Diagram:
Caption: Workflow for ⁶⁸Ga-DOTA-G3-C12 radiolabeling.
Protocol:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add a predetermined amount of the DOTA-G3-C12 precursor (e.g., 10-50 µg).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.
-
-
Radiolabeling Reaction: Heat the reaction mixture at 95°C for 10-15 minutes.
-
Purification:
-
Pass the reaction mixture through a pre-conditioned Sep-Pak C18 light cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-G3-C12 with a small volume of 50% ethanol in sterile water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
-
-
Final Formulation: Pass the purified ⁶⁸Ga-DOTA-G3-C12 through a 0.22 µm sterile filter into a sterile vial for injection.
In Vivo PET/CT Imaging Protocol
This protocol describes a general procedure for performing PET/CT imaging in a tumor-bearing mouse model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor cells with known galectin-3 expression levels (e.g., human breast carcinoma MDA-MB-435 as a positive control and BT-549 as a negative control) are implanted subcutaneously.[2]
-
Imaging is typically performed when tumors reach a suitable size (e.g., 100-200 mm³).
Workflow Diagram:
Caption: Workflow for in vivo PET/CT imaging.
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature throughout the procedure.
-
-
Radiotracer Injection: Administer a defined dose of ⁶⁸Ga-DOTA-G3-C12 (e.g., 3.7-7.4 MBq) via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes).
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Acquire a PET scan over the region of interest (e.g., 10-15 minutes).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the tumor and various organs to quantify radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution and Dosimetry
Ex vivo biodistribution studies are crucial for validating in vivo imaging findings and for dosimetry calculations.
Protocol:
-
Animal Groups: Use groups of mice for each time point to be studied (e.g., 30, 60, 120 minutes post-injection).
-
Radiotracer Injection: Inject the mice with a known amount of ⁶⁸Ga-DOTA-G3-C12 as described above.
-
Tissue Harvesting: At the designated time points, euthanize the mice and dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injectate to allow for decay correction and calculation of %ID/g.
-
-
Dosimetry Calculations: Use the biodistribution data to calculate the residence time of the radiotracer in each organ and estimate the radiation-absorbed dose using software such as OLINDA/EXM.
Quantitative Data Presentation
The following tables provide representative data for the biodistribution and dosimetry of a ⁶⁸Ga-labeled peptide. Note: Specific data for ⁶⁸Ga-DOTA-G3-C12 is not yet available in the public domain. The values presented here are based on published data for other ⁶⁸Ga-labeled peptides and should be considered illustrative.[1][4]
Table 1: Representative Biodistribution of a ⁶⁸Ga-Labeled Peptide in a Tumor-Bearing Mouse Model (%ID/g)
| Organ/Tissue | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| Blood | 2.5 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Liver | 3.0 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Spleen | 4.5 ± 0.8 | 3.8 ± 0.7 | 2.5 ± 0.5 |
| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.5 | 8.0 ± 1.5 |
| Tumor | 5.0 ± 1.0 | 6.5 ± 1.2 | 5.5 ± 1.0 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Bone | 1.0 ± 0.3 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Representative Estimated Absorbed Radiation Doses (mGy/MBq) for a ⁶⁸Ga-Labeled Peptide
| Organ | Estimated Dose (mGy/MBq) |
| Kidneys | 0.150 |
| Spleen | 0.100 |
| Liver | 0.050 |
| Bladder Wall | 0.200 |
| Red Marrow | 0.020 |
| Total Body | 0.015 |
Dosimetry estimates are highly dependent on the specific pharmacokinetics of the radiotracer.
Conclusion
The this compound peptide, when radiolabeled with ⁶⁸Ga, holds significant promise as a specific probe for the non-invasive, quantitative in vivo imaging of galectin-3 expression. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this technology for a deeper understanding of the role of galectin-3 in disease and for the preclinical evaluation of novel therapeutics targeting this important protein. Further studies are warranted to establish the specific biodistribution, dosimetry, and clinical utility of ⁶⁸Ga-DOTA-G3-C12.
References
Application Notes and Protocols for Cell Viability Assays with G3-C12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G3-C12 peptide is a promising agent in cancer therapy, specifically targeting galectin-3, a protein overexpressed in many cancer types, including prostate cancer. By binding to galectin-3, this compound can induce apoptosis, or programmed cell death, making it a molecule of significant interest for cancer treatment research. These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability and apoptosis, primarily focusing on the PC-3 prostate cancer cell line as a model system.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects by targeting galectin-3, a key player in tumor progression and apoptosis resistance. Upon administration, this compound binds to galectin-3 on the cancer cell surface, leading to the internalization of the peptide. Intracellularly, this compound disrupts the anti-apoptotic function of galectin-3, particularly its role in stabilizing the mitochondrial membrane. This interference with galectin-3 leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, subsequent activation of caspases, and ultimately, programmed cell death.
Caption: this compound targets galectin-3, leading to mitochondrial dysfunction and apoptosis.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the viability and apoptosis of cancer cells. These data are representative of typical results obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on PC-3 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 48 | 100 | 5.2 |
| 1 | 48 | 85.3 | 4.8 |
| 5 | 48 | 62.1 | 3.9 |
| 10 | 48 | 41.7 | 3.1 |
| 25 | 48 | 25.4 | 2.5 |
| 50 | 48 | 15.8 | 1.9 |
Table 2: Apoptosis Induction by this compound in PC-3 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 3.1 | 1.7 |
| 10 | 75.4 | 15.8 | 8.8 |
| 25 | 50.1 | 35.2 | 14.7 |
| 50 | 28.9 | 48.6 | 22.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of PC-3 prostate cancer cells.
Materials:
-
PC-3 cells
-
This compound peptide
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture PC-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a control group with medium only.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in this compound treated cells using flow cytometry.
Materials:
-
PC-3 cells
-
This compound peptide
-
DMEM and supplements (as above)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Set up compensation and quadrants based on unstained and single-stained controls.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Application Notes and Protocols for Studying Galectin-3 in Prostate Cancer Using G3-C12 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3, a β-galactoside-binding lectin, is a protein implicated in a variety of biological processes, including cell adhesion, proliferation, apoptosis, and metastasis.[1][2][3] In the context of prostate cancer, galectin-3 expression has been associated with tumor progression and the development of metastatic potential.[1][2][4] This makes galectin-3 an attractive target for therapeutic intervention. The G3-C12 peptide is a synthetically derived peptide that has been identified as a specific binding antagonist to the carbohydrate recognition domain (CRD) of galectin-3.[4][5] This document provides detailed application notes and experimental protocols for utilizing the this compound peptide as a tool to study the role of galectin-3 in prostate cancer.
This compound Peptide Specifications
The this compound peptide is a crucial tool for investigating the function of galectin-3. Its high affinity and specificity make it ideal for a range of in vitro and in vivo studies.
| Property | Value | Reference |
| Sequence | ANTPCGPYTHDCPVKR | [4][6] |
| Binding Affinity (Kd) for Galectin-3 | 70 - 88 nM | [7] |
| Specificity | Binds specifically to the carbohydrate recognition domain of galectin-3. Does not show significant affinity for other galectin family members. |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing the this compound peptide in prostate cancer models.
In Vitro Efficacy of this compound Conjugates
| Cell Line | Conjugate | Parameter | Result | Reference |
| PC-3 | This compound-HPMA-Doxorubicin | Cellular Internalization | 2.2-fold higher than non-targeted conjugate | [8] |
| PC-3 | This compound-HPMA-5-Fluorouracil | Cytotoxicity & Apoptosis | Enhanced compared to non-targeted conjugate | [5] |
| PC-3, DU145 | This compound-HPMA | Galectin-3 Expression | Significantly suppressed | [4] |
In Vivo Efficacy of this compound Conjugates in PC-3 Xenograft Model
| Conjugate | Parameter | Time Point | Result (% ID/g) | Reference |
| 131I-PG1 (this compound-HPMA) | Tumor Accumulation | 2 h | 1.60 ± 0.08 | [4] |
| 131I-PG2 (this compound-HPMA) | Tumor Accumulation | 2 h | 1.54 ± 0.06 | [4] |
| 131I-pHPMA (non-targeted) | Tumor Accumulation | 2 h | 1.19 ± 0.04 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving galectin-3 in prostate cancer and a general experimental workflow for studying the effects of the this compound peptide.
Figure 1: Simplified signaling pathways of galectin-3 in prostate cancer.
Figure 2: General experimental workflow for studying this compound effects.
Experimental Protocols
Peptide-Protein Binding Assay (ELISA-based)
This protocol is designed to confirm the binding of this compound peptide to recombinant human galectin-3.
Materials:
-
Recombinant human galectin-3
-
This compound peptide
-
96-well high-binding microplate
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
Primary antibody against this compound or a tag on the peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute recombinant galectin-3 to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate three times. Prepare serial dilutions of the this compound peptide in Blocking Buffer and add 100 µL to the appropriate wells. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate until a blue color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
Cell Viability Assay (MTT)
This assay measures the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Complete cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound peptide in serum-free medium. Replace the existing medium with 100 µL of the peptide-containing medium. Include untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis in prostate cancer cells treated with this compound.
Materials:
-
Prostate cancer cells
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Western Blotting for Galectin-3 and Apoptosis Markers
This protocol assesses changes in protein expression in response to this compound treatment.
Materials:
-
Treated and untreated prostate cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-galectin-3, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
References
- 1. Regulation of Prostate Cancer Progression by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of prostate cancer progression by galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application of G3-C12 in Colorectal Cancer Research: A Novel Targeting Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of innovative therapeutic strategies. One promising target in CRC is Galectin-3 (Gal-3), a β-galactoside-binding protein that is overexpressed in colorectal cancer tissues and is implicated in tumor progression, metastasis, and drug resistance.[1][2][3] The G3-C12 peptide has emerged as a promising agent that specifically binds to Galectin-3, offering a novel avenue for targeted cancer therapy.[4][5] This document provides a comprehensive overview of the potential applications and protocols for utilizing this compound in colorectal cancer research.
While direct studies on this compound in colorectal cancer are limited, research on its application in other cancers, such as prostate cancer, provides a strong rationale for its investigation in CRC. This compound has been shown to not only target cancer cells overexpressing Galectin-3 but also to downregulate its expression and enhance the delivery of conjugated therapeutic agents.[4][6]
Principle of Action
This compound is a peptide that exhibits high affinity for Galectin-3.[5] Its mechanism of action in cancer therapy is multi-faceted. When conjugated with chemotherapeutic drugs or other therapeutic molecules, this compound acts as a targeting moiety, facilitating the specific delivery of the payload to cancer cells with high surface expression of Galectin-3.[4][6] Furthermore, this compound can modulate the function of Galectin-3, which is involved in critical signaling pathways in colorectal cancer, including the Wnt/β-catenin and PI3K/Akt pathways.[2][4] By interfering with Galectin-3, this compound holds the potential to disrupt these oncogenic signaling cascades.
Potential Applications in Colorectal Cancer Research
-
Targeted Drug Delivery: this compound can be conjugated to nanoparticles, liposomes, or directly to cytotoxic drugs to enhance their delivery to colorectal cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.
-
Inhibition of Metastasis: By binding to and downregulating Galectin-3, this compound may inhibit cell migration and invasion, key processes in the metastatic cascade of colorectal cancer.[4]
-
Overcoming Drug Resistance: Galectin-3 is known to contribute to chemoresistance.[1] this compound could be investigated as a chemosensitizer in combination with standard-of-care chemotherapies for colorectal cancer.
-
Modulation of Tumor Microenvironment: Galectin-3 plays a role in tumor immunity.[2] The effect of this compound on the immune landscape within the colorectal tumor microenvironment warrants investigation.
Quantitative Data Summary
Currently, specific quantitative data for this compound in colorectal cancer models is not extensively available in the literature. The following table is a template based on data from prostate cancer studies, which can be adapted as colorectal cancer-specific data becomes available.
| Parameter | Cell Line | This compound Conjugate | Value | Reference |
| Cellular Internalization | PC-3 (Prostate) | This compound-HPMA-Dox | 2.2-fold higher than non-targeted | [4] |
| Galectin-3 Downregulation | PC-3 (Prostate) | This compound-HPMA | 0.43-fold of control | [4] |
| Tumor Accumulation (in vivo) | PC-3 Xenograft | ¹³¹I-PG1 (this compound modified) | 1.60 ± 0.08 %ID/g | [5] |
| Tumor Accumulation (in vivo) | PC-3 Xenograft | ¹³¹I-PG2 (this compound modified) | 1.54 ± 0.06 %ID/g | [5] |
| Tumor Accumulation (in vivo) | PC-3 Xenograft | ¹³¹I-pHPMA (non-targeted) | 1.19 ± 0.04 %ID/g | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in colorectal cancer research. These are generalized protocols that should be optimized for specific colorectal cancer cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound or its conjugates on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound peptide or this compound conjugates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its conjugates in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Cellular Uptake Study by Flow Cytometry
Objective: To quantify the internalization of fluorescently labeled this compound conjugates into colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Fluorescently labeled this compound conjugate (e.g., FITC-G3-C12)
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the fluorescently labeled this compound conjugate at a predetermined concentration for various time points (e.g., 1, 2, 4 hours).
-
After treatment, wash the cells twice with ice-cold PBS to remove the unbound conjugate.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound conjugates in a colorectal cancer mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel
-
This compound conjugate and control formulations
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer the this compound conjugate and control formulations intravenously or intraperitoneally according to the planned dosing schedule.
-
Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Signaling Pathway of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. Highlights on the Role of Galectin-3 in Colorectal Cancer and the Preventive/Therapeutic Potential of Food-Derived Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 Expression in Colorectal Cancer and its Correlation with Clinical Pathological Characteristics and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of G3-C12-HPMA Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of G3-C12-targeted N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers. This advanced drug delivery system is designed to specifically target cancer cells overexpressing galectin-3, a key protein implicated in tumor progression and metastasis.
Introduction
HPMA copolymers are water-soluble, biocompatible, and non-immunogenic synthetic polymers that have been extensively studied as carriers for targeted drug delivery.[1] Their molecular weight can be tailored to exceed the renal clearance threshold, prolonging circulation time and allowing for preferential accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[1][2][3]
The this compound peptide (sequence: ANTPCGPYTHDCPVKR) is a high-affinity binding ligand for the carbohydrate-recognition domain (CRD) of galectin-3.[4][5][6][7] By conjugating this compound to HPMA copolymers, the resulting drug delivery system can actively target tumor cells that overexpress galectin-3, such as certain prostate and breast cancers, leading to enhanced cellular internalization and improved therapeutic efficacy of the conjugated anti-cancer drug.[1][6]
This document outlines the synthesis of this compound-HPMA copolymer conjugates, their characterization, and protocols for in vivo studies in murine models.
Data Presentation
Table 1: Physicochemical Properties of this compound-HPMA Copolymer Conjugates
| Conjugate | Drug | Mw (kDa) | PDI | This compound Content (mol%) | Drug Content (mol%) | Reference |
| P-(this compound)-Fu | 5-Fluorouracil | 25.3 | 1.52 | 2.1 | 8.5 | [6] |
| P-Fu | 5-Fluorouracil | 23.1 | 1.48 | 0 | 8.7 | [6] |
| ¹³¹I-PG1 | - | 28.2 | 1.35 | 1.2 | - | [7] |
| ¹³¹I-PG2 | - | 35.6 | 1.42 | 2.5 | - | [7] |
| ¹³¹I-pHPMA | - | 25.4 | 1.31 | 0 | - | [7] |
Mw: Weight-average molecular weight; PDI: Polydispersity Index
Table 2: In Vivo Tumor Accumulation of ¹³¹I-Labeled this compound-HPMA Copolymers in PC-3 Tumor-Bearing Mice
| Conjugate | Tumor Accumulation (% ID/g at 2h) | Reference |
| ¹³¹I-PG1 | 1.60 ± 0.08 | [7] |
| ¹³¹I-PG2 | 1.54 ± 0.06 | [7] |
| ¹³¹I-pHPMA | 1.19 ± 0.04 | [7] |
% ID/g: Percentage of injected dose per gram of tissue
Experimental Protocols
Synthesis of this compound-HPMA Copolymer-Drug Conjugates
This protocol describes a general two-step process for the synthesis of this compound-HPMA copolymer-drug conjugates. The first step involves the synthesis of a reactive HPMA copolymer precursor, followed by the sequential conjugation of the this compound peptide and the therapeutic drug.
Step 1: Synthesis of Reactive HPMA Copolymer Precursor
The HPMA copolymer precursor containing reactive p-nitrophenyl (ONp) ester groups is synthesized by free radical precipitation copolymerization.
-
Monomer Preparation: Prepare a solution of HPMA and a methacryloylated amino acid p-nitrophenyl ester (e.g., N-methacryloylglycylglycine p-nitrophenylester, MA-GG-ONp) in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and methanol.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the monomer solution.
-
Polymerization: Purge the reaction mixture with nitrogen and heat to initiate polymerization. The reaction is typically carried out at 50-70°C for several hours.
-
Purification: Precipitate the resulting polymer in a non-solvent like diethyl ether, followed by centrifugation and drying under vacuum. The polymer is further purified by dialysis against water to remove unreacted monomers and initiator.
Step 2: Conjugation of this compound Peptide and Drug
-
Peptide Conjugation: Dissolve the reactive HPMA copolymer precursor in a suitable solvent (e.g., DMSO). Add the this compound peptide and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) to the solution. The reaction is typically stirred at room temperature for several hours.
-
Drug Conjugation: Following the conjugation of the this compound peptide, add the amino-containing drug (or a drug with a suitable linker) to the reaction mixture. The reaction is continued for an additional period to allow for drug conjugation.
-
Purification: The final this compound-HPMA copolymer-drug conjugate is purified by dialysis against a series of buffers and finally against deionized water to remove unreacted peptide, drug, and other small molecules. The purified conjugate is then lyophilized.
Characterization of this compound-HPMA Copolymers
Molecular Weight and Polydispersity Index (PDI):
-
Method: Size Exclusion Chromatography (SEC) equipped with a refractive index (RI) and/or a multi-angle light scattering (MALS) detector.
-
Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS).
-
Calibration: Use polymer standards (e.g., polyethylene glycol or dextran) for column calibration.
Peptide and Drug Content:
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) after chemical or enzymatic cleavage of the peptide and drug from the polymer backbone.
-
Quantification: Compare the absorbance or peak area to a standard curve of the free peptide and drug.
In Vivo Studies in a Murine Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy and biodistribution of this compound-HPMA copolymers in a PC-3 prostate cancer xenograft model.
Animal Model:
-
Male athymic nude mice (4-6 weeks old) are typically used.
-
PC-3 cells are implanted subcutaneously in the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the start of the treatment.
In Vivo Anti-Tumor Efficacy Study:
-
Group Allocation: Randomly divide the tumor-bearing mice into treatment groups (e.g., saline control, free drug, non-targeted HPMA-drug conjugate, this compound-HPMA-drug conjugate).
-
Dosing: Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule will depend on the specific drug and conjugate but is often a multi-dose regimen (e.g., every other day for a total of 3-5 doses).
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Biodistribution Study:
-
Radiolabeling: Conjugate a radioisotope (e.g., ¹³¹I) to the HPMA copolymers for in vivo imaging and biodistribution analysis.
-
Administration: Administer the radiolabeled conjugates intravenously to tumor-bearing mice.
-
Imaging: At various time points post-injection, anesthetize the mice and perform imaging using a suitable modality (e.g., Single Photon Emission Computed Tomography - SPECT for ¹³¹I).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and collect major organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Galectin-3 Signaling Pathways in Cancer
Extracellular galectin-3, upon binding to cell surface glycoconjugates, can activate several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. The this compound peptide on the HPMA copolymer targets this extracellular galectin-3, facilitating the delivery of the cytotoxic payload into the cancer cell.
References
- 1. Treatment of prostate carcinoma with (galectin-3)-targeted HPMA copolymer-(this compound)-5-Fluorouracil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting G3-C12 peptide solubility and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the G3-C12 peptide.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for initially dissolving this compound peptide?
The this compound peptide is known to be soluble in water at a concentration of ≥ 100 mg/mL (56.85 mM).[1] Therefore, sterile, distilled water is the recommended solvent for initial reconstitution.
2. I am having trouble dissolving the this compound peptide. What should I do?
If you are experiencing solubility issues with the this compound peptide, despite its reported water solubility, consider the following troubleshooting steps:
-
Ensure Proper Technique: Before adding the solvent, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2] Allow the peptide to reach room temperature before opening the vial to avoid condensation.[2]
-
Sonication: Brief sonication can help break up any aggregates and facilitate dissolution.[2] Use a bath sonicator for short intervals (e.g., 10-20 seconds) and cool the sample on ice between sonications to prevent heating.
-
pH Adjustment: The this compound peptide has a net positive charge at neutral pH due to the presence of Lysine (K) and Arginine (R) residues. If solubility in water is poor, you can try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then diluting it with your aqueous buffer.
-
Organic Solvents (Use with Caution): For highly aggregated peptides, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by drop-wise addition of the aqueous buffer while vortexing.[3] However, as this compound contains two cysteine residues, DMSO is not recommended as it can oxidize the sulfhydryl groups.[4] If an organic solvent is necessary, consider using DMF or acetonitrile instead.[3]
3. What are the recommended storage conditions for the this compound peptide?
Proper storage is crucial to maintain the stability and activity of the this compound peptide.
-
Lyophilized Powder: The lyophilized peptide is stable for years when stored at -20°C or -80°C, protected from light.[1][5] It is important to keep the container tightly sealed to prevent moisture absorption.[6][7]
-
In Solution: Once dissolved, the peptide solution is much less stable. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[9] The shelf-life of peptides in solution is limited, especially for those containing cysteine, like this compound.[7]
4. The this compound peptide contains two cysteine residues. Are there any special precautions I should take?
Yes, the presence of two cysteine residues in the this compound sequence (ANTPC GPYTHDC PVKR) makes it susceptible to oxidation, which can lead to the formation of disulfide bonds (intramolecular or intermolecular). This can result in dimerization or aggregation and a loss of biological activity.
-
Use Oxygen-Free Solvents: When preparing solutions, use sterile, oxygen-free water or buffers.[2]
-
Avoid Certain Organic Solvents: Do not use DMSO to dissolve cysteine-containing peptides as it can be oxidizing.[4] Use DMF or acetonitrile if an organic solvent is required.
-
Storage: Store solutions under an inert gas like argon or nitrogen if possible, especially for long-term storage.[6]
5. How can I check the stability of my this compound peptide solution?
To assess the stability of your this compound peptide solution over time, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A common approach is to perform a time-course experiment where the integrity of the peptide is monitored at different time points under specific storage conditions. A decrease in the area of the main peptide peak in the HPLC chromatogram or the appearance of new peaks can indicate degradation.
Quantitative Data Summary
Table 1: this compound Peptide Properties
| Property | Value | Reference |
| Sequence | Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg | [1][5] |
| Molecular Weight | 1758.98 g/mol | [1] |
| Solubility in Water | ≥ 100 mg/mL (56.85 mM) | [1] |
| Binding Affinity (Kd) for Galectin-3 | 88 nM | [1] |
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Expected Stability | Special Considerations |
| Lyophilized Powder | -20°C | > 1 year | Keep tightly sealed and protected from light. |
| -80°C | > 2 years | Keep tightly sealed and protected from light. | |
| Aqueous Solution | 4°C | Up to 3 weeks | For short-term use only. Risk of bacterial contamination. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use oxygen-free buffers. |
Note: The stability of the peptide in solution is highly dependent on the buffer composition, pH, and exposure to air. The values in Table 2 are estimates based on general peptide stability guidelines. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Solubility Testing of this compound Peptide
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening. Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to collect all the powder at the bottom.
-
Initial Test: Weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition (Stepwise): a. Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). b. Vortex the tube for 30 seconds. c. If the peptide is not fully dissolved, sonicate in a water bath for 1-2 minutes, keeping the solution cool. d. Visually inspect the solution for any undissolved particles. A fully dissolved peptide solution should be clear.
-
Troubleshooting (if not soluble): a. If the peptide remains insoluble in water, prepare a fresh 1 mg sample. b. Add a small volume of 10% acetic acid and vortex. c. Once dissolved, slowly add your desired aqueous buffer to the required final concentration while vortexing.
-
Final Step: Once the peptide is fully dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual particulates before transferring the supernatant to a new tube.
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation: Reconstitute the this compound peptide in your desired buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the peptide solution into multiple sterile, low-protein-binding microcentrifuge tubes for each storage condition to be tested (e.g., 4°C, -20°C, and room temperature).
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis (at each time point): a. At each designated time point, take one aliquot from each storage condition. b. Analyze the sample by reverse-phase HPLC (RP-HPLC). Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA. c. Monitor the peptide elution at a wavelength of 214 nm or 280 nm.
-
Data Analysis: a. Integrate the peak area of the intact this compound peptide at each time point. b. Calculate the percentage of remaining intact peptide relative to the time 0 sample. c. The data can be plotted as % remaining peptide versus time to determine the stability profile under each condition. d. Optionally, collect fractions and analyze by mass spectrometry to identify any degradation products or modifications (e.g., oxidation).
Visualizations
Caption: Troubleshooting workflow for this compound peptide solubility.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biocat.com [biocat.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. color | Graphviz [graphviz.org]
- 9. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
How to prevent G3-C12 peptide aggregation in solution
Welcome to the technical support center for the G3-C12 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot this compound peptide aggregation in solution.
Frequently Asked Questions (FAQs)
What is this compound peptide and why is aggregation a concern?
This compound is a peptide with the sequence ANTPCGPYTHDCPVKR that binds to galectin-3, a protein overexpressed in many cancer cells.[1][2][3] This interaction gives this compound potential as an active targeting agent in cancer therapy.[1][2] Peptide aggregation, the self-association of peptide monomers into larger, often insoluble structures, is a significant concern because it can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[4]
What are the common signs of this compound peptide aggregation?
Visual indicators of this compound peptide aggregation in solution include the appearance of turbidity, precipitation, or the formation of a gel-like substance. For more quantitative and sensitive detection, techniques like Dynamic Light Scattering (DLS) can be used to identify an increase in the hydrodynamic radius of particles in solution, and Thioflavin T (ThT) fluorescence assays can detect the formation of β-sheet structures characteristic of amyloid-like fibrils.[4]
How should lyophilized this compound peptide be stored to minimize pre-aggregation?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption. Before use, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the peptide powder.
What is the best way to dissolve lyophilized this compound peptide to prevent aggregation?
Proper dissolution is a critical step in preventing peptide aggregation. For the this compound peptide, which contains both hydrophobic and charged residues, a stepwise approach is recommended. Start by attempting to dissolve the peptide in sterile, purified water. If solubility is an issue, the net charge of the peptide can be used to guide the choice of solvent. Based on its amino acid sequence (ANTPCGPYTHDCPVKR), this compound has a net positive charge at neutral pH due to the presence of Lysine (K) and Arginine (R) residues. Therefore, dissolving it in a slightly acidic solution, such as 10% acetic acid, can improve solubility before diluting it into the final buffer.[5][6]
How do solution pH and isoelectric point affect this compound aggregation?
The pH of the solution is a critical factor in peptide stability.[7] Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[4][8][9] To prevent aggregation, it is advisable to work with a buffer that has a pH at least one unit away from the peptide's pI.[10] While the exact pI of this compound is not published, based on its amino acid composition with a higher number of basic residues (K, R) than acidic ones (D), its pI is likely to be in the basic range. Therefore, using a buffer with a neutral to slightly acidic pH should help maintain its solubility and prevent aggregation.
Troubleshooting Guide
Issue: My this compound peptide solution appears cloudy or has visible precipitates.
Possible Cause: The peptide has aggregated. This can be due to several factors, including concentration, pH, temperature, or the buffer composition.
Solutions:
-
Optimize Solution pH: Ensure the pH of your buffer is at least one unit away from the peptide's isoelectric point (pI). Since this compound is a basic peptide, a buffer with a pH in the range of 5-7 is a good starting point.
-
Reduce Peptide Concentration: High peptide concentrations can promote self-assembly and aggregation.[4] Try working with a lower concentration of the this compound peptide.
-
Control Temperature: While gentle warming can aid in initial dissolution, prolonged exposure to elevated temperatures can accelerate aggregation. Store peptide solutions at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage.
-
Incorporate Excipients: The addition of certain excipients can help stabilize the peptide in solution.
Effective Excipients for Preventing Peptide Aggregation
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 300 mM | Suppresses protein-protein interactions and aggregation.[11][12][13] |
| Surfactants | Polysorbate 20 | 0.01% - 0.1% | Reduces surface-induced aggregation by competitively binding to interfaces and can also bind to the peptide to increase solubility.[7][14][15] |
| Sugars/Polyols | Sucrose, Trehalose | 1% - 10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion. |
| Salts | Sodium Chloride (NaCl) | 50 - 150 mM | Can modulate electrostatic interactions. The optimal concentration is peptide-dependent and needs to be determined empirically.[10] |
Experimental Protocols & Visualizations
Workflow for Preparing a Stable this compound Peptide Solution
References
- 1. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. reddit.com [reddit.com]
- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives | Antibody Therapeutics | Oxford Academic [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
G3-C12 Technical Support Center: Optimizing In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the G3-C12 peptide in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide (sequence: ANTPCGPYTHDCPVKR) that acts as a high-affinity binding agent to galectin-3 (Gal-3), with a dissociation constant (Kd) of approximately 88 nM.[1] Its primary mechanism of action involves targeting cancer cells that overexpress galectin-3. By binding to galectin-3 on the cell surface, this compound can inhibit galectin-3's functions in cell adhesion, migration, and survival. Furthermore, upon internalization, it can interact with intracellular galectin-3, particularly in the mitochondria, to induce apoptosis.[2] this compound has also been shown to downregulate the expression of galectin-3.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water at a concentration of ≥ 100 mg/mL (56.85 mM).[1] For long-term storage, the lyophilized powder should be kept at -80°C for up to 2 years or -20°C for up to 1 year. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound specific to galectin-3? What about off-target effects?
A3: this compound exhibits high specificity for galectin-3 and has been shown to have no affinity for other members of the galectin family or other lectins.[1] This high specificity minimizes the likelihood of off-target effects related to binding to other lectins. However, as with any biologically active peptide, it is crucial to include appropriate controls in your experiments to monitor for any unexpected cellular responses.
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Problem: I am unsure what concentration of this compound to use for my in vitro experiments (e.g., cell viability, apoptosis assays).
Solution: The optimal concentration of this compound is cell-line and assay-dependent. A dose-response experiment is crucial to determine the effective concentration for your specific experimental setup.
Recommended Approach: Dose-Response Experiment
-
Select a Concentration Range: Based on available literature for similar peptides or initial screening, select a broad range of concentrations to test. For this compound, a starting point for cell-based assays could be in the micromolar (µM) range. One study demonstrated maximal inhibition of homotypic cell aggregation between 6 µM and 25 µM.[3][4] A suggested starting range could be from 1 µM to 100 µM.
-
Cell Seeding: Plate your cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serially diluted this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Assay Performance: Perform your desired assay (e.g., MTT, LDH, Annexin V staining, Caspase-3/7 activity).
-
Data Analysis: Plot the assay readout against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This will inform the optimal concentration for subsequent experiments.
Issue 2: Peptide Aggregation or Precipitation in Media
Problem: I am observing precipitation or aggregation of the this compound peptide when I add it to my cell culture media.
Solution: Peptide aggregation can be influenced by several factors, including concentration, pH, and the composition of the medium.
Troubleshooting Steps:
-
Solubility Check: Although this compound is water-soluble, high concentrations in complex media containing salts and proteins can sometimes lead to reduced solubility.[1] Prepare a fresh, concentrated stock solution in sterile water or a suitable buffer (e.g., PBS) before diluting it to the final working concentration in your culture medium.
-
pH of the Medium: Ensure the pH of your final culture medium is within the physiological range (7.2-7.4), as pH shifts can affect peptide solubility and structure.
-
Vortexing and Sonication: When preparing the stock solution, gentle vortexing or brief sonication can help to ensure complete dissolution.
-
Filtration: For stock solutions prepared in water, sterile filtration through a 0.22 µm filter is recommended before adding to the culture medium.[1]
Issue 3: Inconsistent or Unexpected Experimental Results
Problem: My results with this compound are not consistent, or I am observing effects that are contrary to the expected outcome.
Solution: Inconsistent results can arise from various factors related to peptide handling, experimental design, and cell line characteristics.
Troubleshooting Checklist:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Cell Line Galectin-3 Expression: Confirm that your target cell line expresses a sufficient level of galectin-3 on the cell surface. You can verify this using techniques like flow cytometry, western blotting, or immunocytochemistry. The efficacy of this compound is dependent on the presence of its target.
-
Positive and Negative Controls: Always include appropriate controls in your experiments.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound.
-
Positive Control for Assay: A known inducer of the effect you are measuring (e.g., a known cytotoxic agent for a viability assay).
-
Negative Control Peptide: A scrambled version of the this compound peptide can help to confirm that the observed effects are sequence-specific.
-
-
Assay-Specific Considerations: Be mindful of potential artifacts with certain assays. For example, some compounds can interfere with the formazan production in MTT assays. Visual inspection of the cells under a microscope can provide valuable qualitative information.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from the reviewed literature. It is important to note that specific optimal concentrations for various assays with the standalone this compound peptide are not extensively documented. The provided data should be used as a starting point for dose-response optimization.
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (Kd) | 88 nM | Not specified | Not applicable | [1] |
| Inhibition of Homotypic Cell Aggregation | 6 - 25 µM (maximal effect) | Cell Aggregation Assay | MDA-MB-435 (human breast carcinoma) | [3][4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound peptide
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V Staining
This protocol provides a general framework for detecting apoptosis by flow cytometry.
-
Materials:
-
This compound peptide
-
Target cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound for the appropriate time. Include untreated and positive controls.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Signaling Pathways and Experimental Workflows
Galectin-3 Mediated Apoptosis Signaling
This compound induces apoptosis by targeting galectin-3, which is involved in both intrinsic and extrinsic apoptosis pathways. The diagram below illustrates the key signaling events.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for In Vitro this compound Evaluation
The following diagram outlines a logical workflow for the in vitro characterization of this compound's anticancer effects.
Caption: A typical workflow for evaluating this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 4. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
G3-C12 off-target effects in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the galectin-3-binding peptide, G3-C12, in cancer cell line experiments. The information addresses common issues related to its application as a targeting moiety for drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peptide that specifically binds to the carbohydrate recognition domain (CRD) of galectin-3 (Gal-3), a protein overexpressed on the surface of many cancer cells.[1][2] Its primary function in a research context is not as a standalone therapeutic but as a targeting ligand. When conjugated to nanoparticles or drug carriers, it facilitates the recognition and internalization of these systems into Gal-3-expressing cancer cells, enhancing the delivery of a therapeutic payload.[3][4]
Q2: Does this compound have any biological activity on its own?
A2: Yes, beyond its role in targeting, this compound has been observed to have direct biological effects. Studies have shown that this compound can downregulate the expression of galectin-3.[3][5] It can also inhibit cancer cell adhesion and has been shown to reduce metastasis in animal models.[1][6]
Q3: Why do I see this compound directing my drug conjugate to the mitochondria?
A3: This is a key feature of this compound's mechanism when used to deliver apoptotic agents. The therapeutic payload (e.g., doxorubicin) can induce an apoptotic signal, which in turn causes galectin-3 to translocate to the mitochondria to exert its anti-apoptotic effects.[3][5] Since this compound is bound to galectin-3, it traffics with the receptor to the mitochondria, concentrating the attached drug at this critical site for apoptosis induction.[3][7]
Q4: Is the efficacy of a this compound-conjugated drug dependent on the level of galectin-3 expression?
A4: Yes, the targeting efficiency of this compound is directly related to the expression of galectin-3 on the cancer cell surface.[4] Cell lines with higher Gal-3 expression, such as the prostate cancer cell line PC-3, have shown significantly higher uptake of this compound-conjugated systems compared to non-targeted controls.[3][5][7] It is crucial to quantify Gal-3 expression in your target cell lines before initiating experiments.
Troubleshooting Guide
Issue 1: Low Cellular Uptake or Efficacy of this compound-Drug Conjugate
| Possible Cause | Troubleshooting Step |
| Low Galectin-3 Expression | Confirm Gal-3 expression levels in your target cell line via qPCR, Western Blot, or flow cytometry. Compare with high-expressing positive controls (e.g., PC-3, MDA-MB-231).[1][4] Consider using a different cell line if expression is insufficient. |
| Inefficient Conjugation | Verify the successful conjugation of this compound to your delivery system using appropriate analytical methods (e.g., HPLC, mass spectrometry). Ensure the peptide's binding site remains accessible. |
| Incorrect Endocytosis Pathway | This compound-mediated uptake can occur via clathrin- or caveolin-mediated endocytosis, which can be cell-line dependent.[4] Use inhibitors of these pathways (e.g., chlorpromazine for clathrin, genistein for caveolin) to determine the uptake mechanism and ensure your experimental conditions do not inhibit it. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Gal-3 Expression | Galectin-3 expression can vary with cell passage number and confluence. Ensure you are using cells within a consistent passage range and seed them to achieve a consistent density for each experiment. |
| Variable Peptide Activity | Ensure proper storage and handling of the this compound peptide to prevent degradation. Prepare fresh solutions of the peptide or conjugate for each experiment. |
| Complex Biological Response | This compound can alter Gal-3 expression and localization.[3][5] This feedback loop can introduce variability. For endpoint assays, ensure you are using a consistent and well-defined time point for measurement. |
Issue 3: Unexpected Cytotoxicity from this compound Conjugate Carrier
| Possible Cause | Troubleshooting Step |
| Toxicity of the Drug Carrier | Always include a control group treated with the drug-free, this compound-modified carrier. For example, studies with this compound-HPMA copolymers have shown them to be biocompatible, but this must be confirmed for your specific system.[7] |
| This compound Induced Apoptosis | While generally used for targeting, by interfering with Gal-3's anti-apoptotic function, this compound could potentially sensitize cells to stress.[8] Run a control with the this compound peptide alone to assess its baseline effect on cell viability in your model. |
Quantitative Data Summary
Table 1: Effects of this compound Conjugates on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conjugate System | Observed Effect | Reference |
| PC-3 | Prostate | This compound-HPMA-Doxorubicin | 2.2-fold higher internalization than non-targeted control; enhanced apoptosis. | [3][5] |
| PC-3 | Prostate | This compound-HPMA-KLA | Increased receptor-mediated internalization and mitochondrial targeting; enhanced cytotoxicity. | [7] |
| DU145 | Prostate | This compound-HPMA | Significantly suppressed Gal-3 expression; enhanced cellular uptake. | [4] |
| MDA-MB-231 | Breast | This compound Peptide | Reduced homotypic cell aggregation; significantly reduced lung metastasis in a mouse model. | [1] |
Key Experimental Protocols
Protocol 1: Cellular Internalization Assay via Flow Cytometry
-
Cell Preparation: Seed cancer cells (e.g., PC-3) in a 12-well plate and allow them to adhere overnight.
-
Treatment: Label your this compound conjugate and a non-targeted control conjugate with a fluorescent dye (e.g., Cy5.5). Incubate the cells with the fluorescently labeled conjugates at a predetermined concentration for 1-4 hours at 37°C.
-
Cell Harvest: Wash the cells three times with cold PBS to remove non-internalized conjugates. Detach the cells using trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity to quantify cellular uptake.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the this compound conjugate to the non-targeted control and an untreated control.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: Seed cells in a 6-well plate. Treat with the this compound-drug conjugate, the non-targeted drug conjugate, free drug, and an untreated control for a specified time (e.g., 24 hours).
-
JC-1 Staining: Aspirate the media and incubate the cells with JC-1 dye (a common MMP sensor) according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.
-
Analysis: Analyze the cells via fluorescence microscopy or flow cytometry.
-
Quantification: For flow cytometry, quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.[7]
Visualizations
Caption: Mechanism of this compound-mediated drug delivery and mitochondrial targeting.
Caption: Troubleshooting workflow for low efficacy of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 7. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of galectin-3 in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling G3-C12 peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the G3-C12 peptide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this peptide in your experiments.
Storage and Stability
Proper storage of the this compound peptide is critical to maintain its stability and activity. Both the lyophilized powder and reconstituted solutions have specific storage requirements.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Store sealed and protected from moisture.[1] |
| -20°C | 1 year | Store sealed and protected from moisture.[1] | |
| Room Temperature | Days to weeks | For short-term use only; avoid exposure to light and moisture.[2][3] | |
| In Solvent (Reconstituted) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; store sealed and away from moisture.[1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; store sealed and away from moisture.[1] | |
| 4°C (Refrigerated) | Up to 3 weeks | For short-term storage; sterile buffers at pH 5-6 are recommended.[4] |
Experimental Protocols
Reconstitution of this compound Peptide
This protocol outlines the steps for dissolving lyophilized this compound peptide to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, high-purity water (H₂O)[1] or an appropriate sterile buffer (pH 5-6)[2][5]
-
Sterile, low-protein-binding pipette tips and tubes
-
Vortexer or sonicator
-
(Optional) 0.22 µm sterile filter
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator.[2][6] This prevents condensation and moisture contamination, which can degrade the peptide.[3][4]
-
Solvent Addition: Carefully add the desired volume of sterile water or buffer to the vial to achieve the target concentration. For example, to create a 1 mM stock solution from 1 mg of peptide, add 0.5685 mL of solvent.[1]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, sonication may be used to aid dissolution.[2][6] Avoid vigorous shaking, which can cause peptide aggregation.[7]
-
Sterilization (Optional but Recommended): If the reconstituted peptide will be used in a biological assay, it is advisable to filter the solution through a 0.22 µm sterile filter to remove any potential bacterial contamination.[1][5]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[3][5][6] Store these aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
This compound Peptide Handling Workflow
Caption: Workflow for handling and preparing this compound peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve | - Incorrect solvent- Peptide has aggregated- Insufficient mixing | - this compound is soluble in water.[1] For hydrophobic peptides, a small amount of DMSO or DMF can be tested.[6]- Use sonication to help break up aggregates.[2][6]- Ensure thorough but gentle mixing; avoid vigorous shaking.[7] |
| Inconsistent experimental results | - Peptide degradation- Inaccurate concentration | - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][5][6]- Ensure the lyophilized peptide was properly stored away from moisture and light.[2][4]- Use a calibrated pipette and ensure the peptide is fully dissolved before use. |
| Precipitate forms in the solution after freezing | - Poor solubility in the chosen buffer at low temperatures- Repeated freeze-thaw cycles | - Re-dissolve the precipitate by warming the solution and gentle mixing. If the issue persists, consider a different buffer system.- Always aliquot the peptide solution to avoid multiple freeze-thaw cycles.[3][5][6] |
Signaling Pathway and Experimental Logic
The this compound peptide is designed to bind to Galectin-3, a protein often overexpressed on the surface of cancer cells.[8][9] This binding can be leveraged for targeted drug delivery.
Caption: Targeted drug delivery pathway using this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the this compound peptide? A1: The amino acid sequence for this compound is Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg (ANTPCGPYTHDCPVKR).[1]
Q2: What is the primary application of the this compound peptide? A2: this compound is a Galectin-3 binding peptide used in research for its anticancer activity, primarily for targeting drug delivery to cancer cells that overexpress Galectin-3.[1][8]
Q3: Why is it important to avoid repeated freeze-thaw cycles? A3: Repeated freezing and thawing can degrade the peptide, leading to a loss of biological activity and inconsistent experimental results.[3][4][5] Aliquoting the stock solution into single-use vials is the best practice to avoid this.[5]
Q4: What safety precautions should I take when handling this compound? A4: As with all peptides whose toxicological properties have not been fully investigated, standard laboratory procedures should be followed.[2] This includes wearing suitable protective clothing, gloves, and avoiding inhalation of the powder.[2]
Q5: Can I store the reconstituted this compound peptide in the refrigerator? A5: Short-term storage in a refrigerator at 4°C is possible for up to three weeks.[4] However, for longer-term storage and to ensure stability, storing aliquots at -20°C or -80°C is highly recommended.[1][2]
Q6: My peptide contains cysteine (Cys). Are there any special considerations? A6: Yes, the this compound sequence contains two cysteine residues. Peptides with Cys, Met, or Trp are susceptible to oxidation.[3][5] It is recommended to use oxygen-free solvents for reconstitution and to minimize exposure to air by resealing the vial tightly, preferably under an inert gas like argon or nitrogen.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. corepeptides.com [corepeptides.com]
- 5. genscript.com [genscript.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jpt.com [jpt.com]
- 8. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of G3-C12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo stability of the G3-C12 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a peptide with the sequence ANTPCGPYTHDCPVKR, identified through bacteriophage display for its high affinity and specificity to galectin-3 (Gal-3).[1][2] Galectin-3 is overexpressed in various cancer cells and is implicated in tumor progression and metastasis.[3][4] Consequently, this compound is primarily used as a targeting moiety to deliver therapeutics, such as chemotherapy drugs and nanoparticles, to cancer cells that overexpress galectin-3.[2][3]
Q2: What are the main challenges affecting the in vivo stability of this compound?
Like many peptides, the in vivo efficacy of unmodified this compound can be limited by several factors:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the blood and tissues, leading to a short circulating half-life.[5][6][7]
-
Rapid Renal Clearance: Due to its relatively small size, this compound is likely subject to rapid filtration and clearance by the kidneys.[5]
-
Low Bioavailability: Poor absorption and rapid clearance can result in low concentrations of the peptide reaching the target tumor site.[8]
Q3: How can the in vivo stability of this compound be improved?
Several strategies can be employed to enhance the in vivo stability of this compound:
-
Polymer Conjugation: Covalently attaching this compound to a polymer, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, is a well-documented and effective strategy.[2][3] This increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.[9][10]
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the half-life of the peptide by reducing proteolysis and renal clearance.[5]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids can make the peptide more resistant to protease degradation.[11]
-
Cyclization: Creating a cyclic version of the peptide can enhance its stability by making it less susceptible to enzymatic cleavage.[11]
-
-
Formulation Strategies:
-
Encapsulation: Incorporating this compound into nanoparticles, liposomes, or microspheres can protect it from degradation and facilitate its delivery to the target site.[6]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low tumor accumulation of this compound-targeted therapeutic. | Rapid clearance and degradation of the this compound peptide. | Conjugate this compound to a high-molecular-weight polymer like HPMA. This has been shown to enhance tumor accumulation.[2][12] |
| High variability in experimental results. | Inconsistent formulation or aggregation of the this compound conjugate. | Ensure proper purification and characterization of the conjugate. Optimize the formulation by adjusting pH and considering the use of stabilizing excipients.[13][14] |
| Off-target effects or toxicity. | Non-specific binding or accumulation of the therapeutic agent. | Confirm the specificity of this compound for galectin-3 on your target cells. Consider using a scrambled peptide as a negative control in your experiments. |
| Difficulty in reproducing published data. | Differences in experimental models or protocols. | Carefully review and adhere to the detailed experimental protocols. Pay close attention to the animal model, cell lines, and dosing regimens used in the original studies. |
Data Presentation
Table 1: In Vivo Tumor Accumulation of this compound Conjugates
This table summarizes the tumor accumulation of this compound conjugated to HPMA copolymers in a PC-3 xenograft mouse model at 2 hours post-intravenous injection.
| Conjugate | Tumor Accumulation (% ID/g) | Reference |
| (131)I-pHPMA (non-targeted) | 1.19 ± 0.04 | [2] |
| (131)I-PG1 (this compound modified) | 1.60 ± 0.08 | [2] |
| (131)I-PG2 (this compound modified) | 1.54 ± 0.06 | [2] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Synthesis of this compound-HPMA Copolymer Conjugate
This protocol describes the general steps for conjugating the this compound peptide to an HPMA copolymer.
-
HPMA Copolymer Synthesis: Synthesize the HPMA copolymer with reactive ester groups using free radical or controlled radical polymerization (e.g., RAFT).
-
Peptide Functionalization: If necessary, modify the this compound peptide to introduce a reactive group for conjugation.
-
Conjugation Reaction: React the this compound peptide with the activated HPMA copolymer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a specified period.
-
Purification: Purify the resulting this compound-HPMA conjugate using techniques like dialysis or size-exclusion chromatography to remove unreacted peptide and other small molecules.
-
Characterization: Characterize the conjugate to determine the peptide content, molecular weight, and polydispersity using methods such as UV-Vis spectroscopy, NMR, and gel permeation chromatography.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines the key steps for assessing the in vivo biodistribution of a radiolabeled this compound conjugate.
-
Radiolabeling: Label the this compound-HPMA conjugate with a suitable radioisotope (e.g., Iodine-131) using a standard labeling method.
-
Animal Model: Utilize a relevant tumor-bearing animal model (e.g., nude mice with PC-3 xenografts).
-
Administration: Administer the radiolabeled conjugate intravenously to the animals.
-
Imaging and Tissue Collection: At predetermined time points, perform imaging (e.g., SPECT/CT) and/or euthanize the animals to collect tumors and major organs.
-
Quantification: Measure the radioactivity in the collected tissues using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for improving the in vivo stability of this compound.
Caption: Targeted drug delivery pathway of a this compound conjugate.
References
- 1. Inhibition of metastatic tumor formation in vivo by a bacteriophage display-derived galectin-3 targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of prostate carcinoma with (galectin-3)-targeted HPMA copolymer-(this compound)-5-Fluorouracil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tandfonline.com [tandfonline.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]
Technical Support Center: Overcoming Resistance to G3-C12-Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G3-C12-based therapies. The information is designed to help you identify and overcome potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-based therapies?
A1: this compound is a peptide that specifically binds to Galectin-3 (Gal-3), a protein often overexpressed on the surface of cancer cells. The therapeutic strategy involves conjugating this compound to a cytotoxic payload. Upon binding to Gal-3, the this compound conjugate is internalized by the cancer cell. A key feature of this compound is its ability to facilitate the delivery of the payload not only into the cell but also to the mitochondria, a critical organelle for initiating apoptosis (programmed cell death). This dual-targeting mechanism enhances the cytotoxic effect on cancer cells.
Q2: My this compound-conjugated drug is showing decreased efficacy in my cell line over time. What are the potential causes?
A2: The development of acquired resistance is a common challenge in targeted cancer therapies. Several mechanisms could be responsible for the decreased efficacy of your this compound-based therapeutic. These can be broadly categorized as:
-
On-Target Resistance: Changes related to the target protein, Galectin-3.
-
Off-Target Resistance: Alterations in other cellular pathways that bypass the effect of the this compound-delivered drug.
The following sections provide detailed troubleshooting guides to investigate these potential resistance mechanisms.
Troubleshooting Guide: Investigating Decreased Efficacy
This guide will help you systematically investigate the potential causes of resistance to your this compound-based therapy.
Problem 1: Reduced Drug Uptake into Cancer Cells
A primary reason for decreased efficacy could be that the this compound conjugate is no longer being effectively internalized by the cancer cells.
Possible Cause 1.1: Downregulation or loss of surface Galectin-3 expression.
-
Hypothesis: The cancer cells have reduced the amount of Galectin-3 on their surface, leading to fewer binding sites for the this compound conjugate.
-
Troubleshooting Steps:
-
Assess Galectin-3 protein levels: Compare Galectin-3 expression in your resistant cell line to the parental (sensitive) cell line using Western Blotting.
-
Evaluate surface Galectin-3: Use flow cytometry with a fluorescently labeled anti-Galectin-3 antibody to quantify the amount of Galectin-3 on the cell surface of both sensitive and resistant cells.
-
Visualize Galectin-3 localization: Perform immunofluorescence microscopy to observe the localization of Galectin-3 in both cell lines. A decrease in membrane staining in the resistant line would support this hypothesis.
-
Table 1: Representative Data for Galectin-3 Expression Analysis
| Cell Line | Western Blot (Relative Gal-3 Expression) | Flow Cytometry (Mean Fluorescence Intensity) |
| Parental (Sensitive) | 1.0 | 850 |
| Resistant | 0.2 | 150 |
Possible Cause 1.2: Altered internalization pathway.
-
Hypothesis: The endocytic pathway responsible for internalizing the this compound-Galectin-3 complex is impaired. This compound conjugates are known to be internalized via clathrin- and caveolin-mediated endocytosis.
-
Troubleshooting Steps:
-
Visualize conjugate uptake: Treat sensitive and resistant cells with a fluorescently labeled this compound conjugate and visualize its internalization using confocal microscopy over a time course.
-
Inhibit specific endocytic pathways: Use pharmacological inhibitors of clathrin-mediated (e.g., chlorpromazine) and caveolin-mediated (e.g., genistein) endocytosis to see if they differentially affect the uptake of the this compound conjugate in sensitive versus resistant cells.
-
Problem 2: Reduced Cytotoxicity Despite Drug Uptake
Even if the this compound conjugate is internalized, the cancer cells may have developed mechanisms to tolerate the cytotoxic payload.
Possible Cause 2.1: Upregulation of drug efflux pumps.
-
Hypothesis: The cancer cells are actively pumping the cytotoxic drug out of the cell before it can reach its target.
-
Troubleshooting Steps:
-
Assess expression of efflux pumps: Use qPCR or Western Blotting to measure the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1, MRP1) in sensitive and resistant cells.
-
Use efflux pump inhibitors: Treat resistant cells with known inhibitors of these pumps (e.g., verapamil for P-gp) in combination with your this compound conjugate to see if sensitivity is restored.
-
Table 2: Representative IC50 Data for this compound-Doxorubicin Conjugate
| Cell Line | This compound-Dox IC50 (nM) | This compound-Dox + Verapamil IC50 (nM) | Fold-Resistance |
| Parental (Sensitive) | 50 | 45 | 1.0 |
| Resistant | 500 | 100 | 10.0 |
Possible Cause 2.2: Activation of pro-survival signaling pathways.
-
Hypothesis: The resistant cells have activated alternative signaling pathways that promote survival and counteract the apoptotic signals induced by the cytotoxic drug. Galectin-3 itself is known to be involved in anti-apoptotic pathways.
-
Troubleshooting Steps:
-
Assess activation of key survival pathways: Use Western Blotting to examine the phosphorylation status of key proteins in pro-survival pathways, such as Akt and ERK, in sensitive and resistant cells, both with and without treatment.
-
Use pathway inhibitors: Treat resistant cells with inhibitors of the identified activated pathways (e.g., a PI3K/Akt inhibitor or a MEK/ERK inhibitor) in combination with your this compound conjugate to assess for synergistic effects.
-
Possible Cause 2.3: Altered mitochondrial response.
-
Hypothesis: The mitochondria in resistant cells are less susceptible to the pro-apoptotic signals initiated by the cytotoxic payload.
-
Troubleshooting Steps:
-
Measure mitochondrial membrane potential (ΔΨm): Use a JC-1 assay to compare the changes in mitochondrial membrane potential in sensitive and resistant cells after treatment with the this compound conjugate. Resistant cells may exhibit a smaller decrease in ΔΨm.
-
Assess release of cytochrome c: Fractionate the cytoplasm and mitochondria and perform a Western Blot for cytochrome c to determine if its release from the mitochondria into the cytoplasm is inhibited in resistant cells upon treatment.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound conjugate and incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Galectin-3
-
Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Galectin-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
-
Seed cells in a 24-well plate and treat with the this compound conjugate for the desired time.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with 5 µg/mL JC-1 dye in culture medium for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
Co-Immunoprecipitation (Co-IP) for this compound and Galectin-3 Interaction
-
Treat cells with the this compound conjugate.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against Galectin-3 or an antibody against the this compound peptide overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western Blot using antibodies against both Galectin-3 and the this compound peptide to confirm their interaction.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: Experimental Workflow for Resistance Assessment.
Technical Support Center: Optimizing G3-C12 Labeling for Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of fluorescently labeled G3-C12 for fluorescence microscopy.
Troubleshooting Guide
Section 1: this compound-Fluorophore Conjugation Issues
Question: I am having trouble conjugating my fluorescent dye to the this compound peptide. What are common causes and solutions?
Answer:
Successful conjugation of a fluorescent dye to the this compound peptide is critical for downstream applications. Issues during this process can lead to low labeling efficiency and poor signal. Here are some common problems and their solutions:
-
Inefficient Labeling:
-
Cause: The chosen coupling chemistry may not be optimal for the this compound peptide and the selected dye.[1][2] Amine-reactive dyes (targeting the N-terminus or lysine residues) and thiol-reactive dyes (targeting cysteine residues) are common choices.[3]
-
Solution: Ensure the reaction conditions (pH, temperature, and incubation time) are optimized for the specific dye and peptide. For amine-reactive dyes, a slightly basic pH (7.5-8.5) is often recommended.[4] If using a commercially available labeling kit, adhere strictly to the manufacturer's protocol. Consider using alternative coupling strategies if initial attempts fail.[1][2]
-
-
Peptide Precipitation:
-
Cause: The this compound peptide may precipitate out of solution during the labeling reaction, especially with changes in pH or solvent concentration.
-
Solution: Ensure the peptide is fully dissolved before initiating the reaction. If necessary, use a small amount of a compatible organic solvent like DMSO or DMF to aid dissolution before adding the aqueous buffer. Perform a small-scale test reaction to check for solubility issues.
-
-
Dye Instability:
-
Cause: Some fluorescent dyes are sensitive to light and pH, which can lead to degradation and loss of fluorescence.
-
Solution: Protect the dye and the labeling reaction from light by using amber-colored tubes or wrapping them in foil.[3] Use buffers at the optimal pH for both the conjugation reaction and dye stability.
-
Experimental Protocol: General Protocol for Labeling this compound with an Amine-Reactive Dye
-
Peptide Preparation: Dissolve the this compound peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., an NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a 10-20 fold molar excess of the dye is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated dye by gel filtration, dialysis, or HPLC.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry and mass spectrometry.
-
Storage: Store the fluorescently labeled this compound peptide at -20°C or -80°C, protected from light.[3]
Section 2: Fluorescence Microscopy Staining Issues
Question: I am observing weak or no fluorescent signal when staining cells with my fluorescently labeled this compound.
Answer:
Weak or absent fluorescence is a common issue in microscopy experiments. The underlying cause can range from problems with the labeled peptide to suboptimal imaging settings.
Troubleshooting Weak or No Signal
| Possible Cause | Suggestion | Citation |
| Low Expression of Galectin-3 | Ensure the cell line used expresses sufficient levels of galectin-3, the target of this compound. Verify expression using techniques like Western blotting or qPCR. | [5] |
| Suboptimal Antibody Concentration | Titrate the concentration of the labeled this compound to find the optimal signal-to-noise ratio. | [6][7] |
| Incorrect Fixation | For fixed-cell imaging, the fixation method can mask the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde). | [5][8] |
| Inadequate Permeabilization | If targeting intracellular galectin-3, ensure cells are properly permeabilized (e.g., with Triton X-100 or saponin). | [7][8] |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. Image samples promptly after staining. | [6][9] |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on the microscope are appropriate for the fluorophore used. Ensure the light source is functioning correctly and the objective is clean. | [8][10] |
Question: I am experiencing high background fluorescence, which is obscuring my specific signal.
Answer:
High background can significantly reduce image quality and make it difficult to distinguish the true signal from noise.
Troubleshooting High Background
| Possible Cause | Suggestion | Citation |
| Autofluorescence | Some cells have high levels of endogenous fluorescent molecules. Use a control slide with unstained cells to assess autofluorescence. Consider using a longer wavelength fluorophore to minimize autofluorescence. | [6][10] |
| Non-specific Binding | Increase the number and duration of wash steps after incubation with the labeled peptide. Use a suitable blocking buffer (e.g., BSA or serum from the secondary antibody host species if applicable in a multi-labeling experiment). | [6][7] |
| Excess Labeled Peptide | Ensure that all unconjugated dye was removed after the labeling reaction. Optimize the concentration of the labeled this compound used for staining. | [6] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile buffers. Filter buffers to remove any particulate matter. | |
| Media Components | If performing live-cell imaging, use a phenol red-free medium during imaging, as phenol red is fluorescent. | [11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide that specifically binds to galectin-3, a protein that is often overexpressed on the surface of cancer cells and is involved in processes like cell adhesion, proliferation, and apoptosis.[12] By labeling this compound with a fluorescent dye, it can be used as a probe to visualize galectin-3 expressing cells using fluorescence microscopy.
Q2: Which fluorescent dye should I use to label this compound?
A2: The choice of fluorescent dye depends on several factors, including the available excitation sources and emission filters on your microscope, the presence of other fluorophores in your experiment (for multi-color imaging), and the level of autofluorescence in your sample. Commonly used dyes for peptide labeling include fluorescein derivatives (like FAM and FITC), rhodamine derivatives (like TAMRA), and cyanine dyes (like Cy3 and Cy5).[4]
Q3: Can I use fluorescently labeled this compound for live-cell imaging?
A3: Yes, fluorescently labeled this compound can be used for live-cell imaging to study the dynamics of galectin-3 on the cell surface. For live-cell imaging, it is crucial to use imaging conditions that minimize phototoxicity, such as using the lowest possible excitation light intensity and exposure times.[13][14] It is also important to maintain the cells in a healthy state on the microscope stage.[11]
Q4: How can I confirm that my fluorescent signal is specific to galectin-3?
A4: To confirm the specificity of your staining, you can perform several control experiments:
-
Competition Assay: Pre-incubate the cells with an excess of unlabeled this compound before adding the fluorescently labeled peptide. A significant reduction in the fluorescent signal would indicate specific binding.
-
Negative Control Cells: Use a cell line that is known to not express galectin-3. No or very low fluorescence should be observed.
-
Scrambled Peptide Control: Use a fluorescently labeled peptide with a scrambled amino acid sequence. This should not bind to galectin-3 and should result in minimal fluorescence.
Visualizations
Caption: Workflow for this compound fluorescent labeling and cell staining.
Caption: Simplified Galectin-3 signaling pathway targeted by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. biotium.com [biotium.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Galectin-3 - Wikipedia [en.wikipedia.org]
- 13. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing G3-C12 Variability in Experimental Results
Welcome to the technical support center for G3-C12, a galectin-3 binding peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of working with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: My IC50 values for this compound vary significantly between experiments. What are the common causes and how can I mitigate this?
A: High variability in IC50 values is a common challenge in cell-based assays. Several factors related to the compound, the cells, and the assay itself can contribute to this.
Troubleshooting Guide:
-
Compound Handling and Stability:
-
Solubility: this compound is a peptide and may have specific solubility requirements. Improperly dissolved or precipitated peptide will lead to inaccurate concentrations. Ensure the peptide is fully dissolved before each experiment.
-
Storage: Peptides are sensitive to degradation. Store lyophilized this compound at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Peptide Purity and Counterions: The net peptide content of a lyophilized powder can range from 70-90% due to the presence of counterions (e.g., TFA) and residual moisture. This should be accounted for when preparing stock solutions to ensure accurate concentration.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number for your experiments. Genetic drift can occur at high passage numbers, altering cellular responses.
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in cell density at the time of analysis, affecting drug response.[1] Use a precise cell counting method and ensure consistent seeding density across all wells and experiments.
-
Growth Phase: Cells in different growth phases (lag, log, stationary) can exhibit different sensitivities to treatments. Always harvest cells from the log phase of growth for your assays.
-
-
Assay Protocol and Reagents:
-
Incubation Time: IC50 values are highly dependent on the incubation time. A 48-hour incubation may yield a different IC50 than a 72-hour incubation. Keep the incubation time consistent across all experiments.
-
Reagent Quality: Use high-quality, fresh reagents. The performance of assay reagents like MTT or ATP detection kits can degrade over time.
-
Liquid Handling: Inaccurate or inconsistent pipetting can be a major source of variability.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Issue 2: Inconsistent Results in Cell Migration Assays
Q: I'm seeing a lot of variability in my wound healing or transwell migration assays with this compound. How can I improve the consistency?
A: Cell migration is a complex biological process, and assays measuring it are prone to variability. Consistency in every step of the protocol is key.
Troubleshooting Guide:
-
Wound Healing/Scratch Assay:
-
Scratch Consistency: The width and depth of the scratch can significantly impact the results. Use a p200 pipette tip or a dedicated scratch assay tool to create consistent wounds.
-
Cell Monolayer Confluency: Ensure the cell monolayer is 100% confluent before making the scratch. Gaps in the monolayer will lead to inconsistent wound closure.
-
Imaging and Analysis: Capture images at the exact same time points for each experiment. Use a consistent method for quantifying the open area.
-
-
Transwell Assay:
-
Cell Seeding: Ensure a single-cell suspension without clumps is seeded into the transwell insert.
-
Pore Size: Use the appropriate pore size for your cell type to allow for migration without cells passively falling through.
-
Chemoattractant Gradient: The concentration of the chemoattractant (e.g., FBS) in the lower chamber should be optimized and kept consistent.
-
Issue 3: Potential Issues with this compound Peptide Integrity
Q: I suspect my this compound peptide may have issues with its structure or activity. What should I look out for?
A: this compound contains two cysteine residues that form a disulfide bond, which is crucial for its structure and function. Issues with this bond or with peptide aggregation can lead to loss of activity.
Troubleshooting Guide:
-
Disulfide Bond Formation: this compound requires an intramolecular disulfide bond for its activity. If the peptide was synthesized with reduced cysteines, it needs to be properly oxidized to form this bond. Incomplete or incorrect disulfide bond formation (e.g., intermolecular bonds leading to dimers/oligomers) will result in an inactive peptide.
-
Peptide Aggregation: Hydrophobic peptides can be prone to aggregation. If you observe any precipitation or cloudiness in your stock solution, it may indicate aggregation. Sonication can sometimes help to break up aggregates.
-
Use of a Control Peptide: To confirm that the observed effects are specific to this compound, it is essential to use a negative control, such as a scrambled peptide with the same amino acid composition but a different sequence.
Data Presentation
Variability is an inherent feature of biological experiments. The tables below summarize some of the quantitative data reported for this compound and provide an illustrative example of the kind of variability that can be expected in IC50 measurements for anti-cancer compounds.
Table 1: Reported Quantitative Effects of this compound and its Conjugates
| Parameter | Cell Line | This compound Treatment | Result | Reference |
| Binding Affinity (Kd) | - | This compound Peptide | 88 nM | [3] |
| Cellular Internalization | PC-3 | This compound-HPMA-Dox Conjugate | 2.2 times higher than non-targeted conjugate | [4] |
| Galectin-3 Expression | PC-3 | This compound-HPMA-Dox Conjugate | 0.43 times lower than control cells | [4] |
Table 2: Illustrative Example of IC50 Variability for an Anti-Cancer Compound Across Different Cell Lines and Experiments
| Cell Line | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| MDA-MB-231 (Breast) | 12.5 | 15.2 | 11.8 | 13.2 | 1.78 |
| PC-3 (Prostate) | 8.9 | 11.5 | 9.3 | 9.9 | 1.39 |
| A549 (Lung) | 25.1 | 22.8 | 28.4 | 25.4 | 2.81 |
| HT-29 (Colon) | 18.6 | 21.1 | 17.9 | 19.2 | 1.68 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
This compound peptide and a scrambled control peptide
-
Target cancer cell line
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound and the scrambled control peptide in complete growth medium. Suggested concentration range to start with could be 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with medium containing the vehicle (e.g., sterile water or PBS) as a negative control.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Transwell Cell Migration Assay
This protocol measures the effect of this compound on chemoattractant-induced cell migration.
Materials:
-
This compound peptide and a scrambled control peptide
-
Target cancer cell line
-
Serum-free medium and complete growth medium (with FBS as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size, depending on cell type) and companion plates (24-well)
-
Crystal violet stain
-
Cotton swabs
Methodology:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension (1 x 10^5 cells).
-
To the cell suspension in the upper chamber, add this compound or the scrambled control peptide to the desired final concentration. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a pre-optimized time (e.g., 12-24 hours).
-
-
Staining and Counting:
-
Carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Image several random fields of the bottom of the membrane using a microscope.
-
Count the number of migrated cells per field.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.
-
Compare the number of migrated cells in the this compound treated wells to the control wells.
-
Mandatory Visualizations
Diagram 1: General Workflow for Troubleshooting this compound Variability
Caption: A logical workflow for diagnosing sources of experimental variability.
Diagram 2: this compound and the Galectin-3 Signaling Pathway
Caption: this compound inhibits extracellular Galectin-3, modulating key signaling pathways.
References
Validation & Comparative
A Comparative Analysis of G3-C12 and Small Molecule Inhibitors of Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of G3-C12, a peptide-based inhibitor, and various small molecule inhibitors targeting galectin-3. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Galectin-3, a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2][3][4] Its diverse roles make it a compelling therapeutic target. This guide focuses on a comparative analysis of two major classes of galectin-3 inhibitors: the peptide inhibitor this compound and a range of small molecule inhibitors.
Quantitative Comparison of Inhibitor Potency
The binding affinity and inhibitory concentrations of this compound and several notable small molecule inhibitors are summarized below. These values have been determined using various biochemical and cellular assays.
| Inhibitor | Type | Target | Kd | IC50 | Key Features & Activities |
| This compound | Peptide | Galectin-3 | 88 nM[5][6] | - | Exhibits anticancer activity; can be conjugated to drug delivery systems to enhance tumor targeting.[6][7][8][9] |
| Selvigaltin (GB1211) | Small Molecule | Galectin-3 | 12 nM (rabbit)[5][10], 25 nM (human)[10] | - | Orally active; shows anti-tumor, anti-inflammatory, and anti-fibrotic activity.[5][10] |
| GB1107 | Small Molecule | Galectin-3 | 37 nM[5] | - | Orally active; reduces lung adenocarcinoma growth and metastasis.[5] |
| TD139 | Small Molecule | Galectin-3 | 68 nM[5] | - | High affinity for galectin-3 with some cross-reactivity for galectin-1.[5] |
| 33DFTG | Small Molecule | Galectin-3 | - | - | Reduces pathological corneal neovascularization and fibrosis.[11] |
| Belapectin (GR-MD-02) | Small Molecule (Galactoarabino-rhamnogalacturonate) | Galectin-3 | Ki of 2.8 µM[5] | - | Drives tumor-induced immunosuppression by inducing T cell apoptosis.[5] |
| Thiodigalactoside (TDG) | Small Molecule | Galectins | 49 µM (for Gal-3)[5] | - | Potent pan-galectin inhibitor with anti-inflammatory and anti-cancer activity.[5] |
| K2 and L2 | Small Molecule (Non-carbohydrate) | Galectin-3 | - | - | Inhibit cancer cell adhesion, invasion, angiogenesis, and reduce tumor growth and metastasis in vivo.[2][3][4] |
Galectin-3 Signaling Pathways
Galectin-3 exerts its diverse biological functions by modulating multiple signaling pathways both intracellularly and extracellularly. Understanding these pathways is crucial for contextualizing the mechanism of action of its inhibitors.
Extracellularly, galectin-3 can cross-link cell surface glycoproteins, such as integrins and growth factor receptors like VEGFR-2, thereby modulating cell adhesion, migration, and angiogenesis.[11][12] Intracellularly, it can influence cell survival and proliferation through pathways like Ras/Raf/MEK/ERK and Wnt/β-catenin.[12][13][14]
Experimental Methodologies
The characterization and comparison of galectin-3 inhibitors rely on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is widely used to determine the binding affinity (Kd) of inhibitors for galectin-3 in a solution-based format without the need for separation of bound and free ligands.[15][16][17]
Principle: The assay measures the change in the polarization of fluorescently labeled ligand (probe) upon binding to galectin-3. A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger galectin-3 protein, its rotation slows, leading to an increase in fluorescence polarization. Unlabeled inhibitors compete with the fluorescent probe for binding to galectin-3, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Reagents: Recombinant human galectin-3, a fluorescently labeled carbohydrate probe with known affinity for galectin-3 (e.g., fluorescein-labeled lactose or a higher affinity probe), and the inhibitor compound to be tested.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Procedure:
-
A fixed concentration of galectin-3 and the fluorescent probe are incubated together in the wells of a microplate.
-
Serial dilutions of the inhibitor compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The data are fitted to a competitive binding model to calculate the IC50, which can then be converted to a Ki or Kd value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics (association and dissociation rates) between an inhibitor and galectin-3.[16][17]
Principle: Galectin-3 is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to the immobilized galectin-3 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization: Recombinant galectin-3 is covalently coupled to the surface of a sensor chip.
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The inhibitor compound at various concentrations is injected over the surface for a defined period (association phase).
-
The inhibitor solution is replaced with running buffer, and the dissociation of the inhibitor from galectin-3 is monitored (dissociation phase).
-
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic or cytostatic effects of galectin-3 inhibitors on cancer cells.
Principle: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are colorimetric assays that measure the metabolic activity of viable cells. A reduction in color development indicates a decrease in cell viability.
Protocol (MTT Assay Example):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the galectin-3 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Logical Framework for Inhibitor Comparison
The selection of an appropriate galectin-3 inhibitor for a specific research or therapeutic application depends on a multi-faceted evaluation.
Conclusion
Both the peptide inhibitor this compound and a growing number of small molecule inhibitors have demonstrated significant potential in targeting galectin-3 for therapeutic intervention. This compound offers high specificity and the potential for targeted drug delivery. Small molecule inhibitors, on the other hand, often possess advantages in terms of oral bioavailability and cell permeability. The choice between these classes of inhibitors will depend on the specific biological question being addressed or the therapeutic context. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of galectin-3 inhibitors.
References
- 1. Galectin-3 - Wikipedia [en.wikipedia.org]
- 2. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting prostate carcinoma by this compound peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 11. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galectin-3 and cancer stemness | Glycobiology | Oxford Academic [academic.oup.com]
- 14. Galectin-3: an emerging all-out player in metabolic disorders and their complications | Glycobiology | Oxford Academic [academic.oup.com]
- 15. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the affinity and kinetics of small molecule glycomimetics for human and mouse galectin-3 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Binding Specificity of G3-C12 to Galectin-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the galectin-3 binding peptide, G3-C12, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex biological pathways and workflows.
Introduction to Galectin-3 and this compound
Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide range of biological processes, including cell growth, adhesion, inflammation, and apoptosis.[1][2] Its overexpression is associated with numerous cancers, where it plays a critical role in tumor progression and metastasis by mediating the adhesion of cancer cells to the endothelium.[3][4][5] This makes Gal-3 a significant target for therapeutic intervention.
This compound is a synthetic, 15-mer peptide identified through combinatorial bacteriophage display that binds to the carbohydrate recognition domain (CRD) of galectin-3.[6][7][8] It has been shown to inhibit metastasis-associated cancer cell adhesion and demonstrates potent anticancer activity.[6][9] This guide focuses on validating the high binding specificity of this compound for galectin-3.
Comparative Analysis of Galectin-3 Inhibitors
The efficacy of a targeted inhibitor is defined by both its binding affinity and its specificity. This compound exhibits a high affinity for galectin-3 and, crucially, high selectivity over other members of the galectin family.[3][6][9] The following table compares the quantitative binding data of this compound with other known galectin-3 inhibitors.
Table 1: Comparison of Galectin-3 Inhibitor Binding Affinities and Specificity
| Inhibitor | Type | Binding Affinity (Kd) for Galectin-3 | Specificity / Off-Target Binding |
| This compound | Peptide | 70 - 88 nM[1][7][8][9] | High: No reported affinity for galectin-1, galectin-4, or other tested lectins.[3][8][9] |
| TD139 | Small Molecule | 68 nM[1] | Binds to galectin-1 (Kd = 0.22 µM) and galectin-7 (Kd = 38 µM).[1][10] |
| GB1211 (11d) | Small Molecule | IC50 = 220.3 nM (for expression inhibition)[11] | High: No significant hits in a safety screen of 87 different targets.[11] |
| Galectin-3 Antagonist 1 | Small Molecule | 5.3 µM[1] | Binds to Gal-4N (Kd = 250 µM), Gal-4C (Kd = 18 µM), and Gal-8C (Kd = 450 µM).[1] |
| Modified Citrus Pectin (MCP) | Polysaccharide | Not specified (Inhibits via galactoside residues) | Broad: Binds to galectin-3 but specificity for other galectins is less defined.[10] |
| Thiodigalactoside (TDG) | Disaccharide | 49 µM[1] | Binds to galectin-1 (Kd = 24 µM).[1] |
Signaling Pathway and Mechanism of Action
Galectin-3 facilitates cancer metastasis by acting as a bridging molecule between tumor cells and the endothelial lining of blood vessels. It achieves this by binding to specific carbohydrate ligands, such as the Thomsen-Friedenreich glycoantigen (TFAg), on the surface of cancer cells and corresponding glycans on endothelial cells. This compound inhibits this process by specifically binding to the carbohydrate recognition domain of galectin-3, thereby blocking its ability to interact with cell surface glycans.
Experimental Protocols for Specificity Validation
Validating the binding specificity of an inhibitor is crucial. The following protocols outline key experiments used to confirm that this compound selectively binds to galectin-3.
This method assesses the binding of this compound to a panel of different lectins to rule out cross-reactivity.
Materials:
-
Purified lectins (Galectin-3, Galectin-1, Galectin-4, Vicia villosa lectin, etc.)
-
Biotinylated this compound peptide
-
Control peptides (e.g., a scrambled version of this compound)
-
Nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Spotting: Spot 1-2 µg of each purified lectin onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation: Incubate the membrane with a solution of biotinylated this compound (e.g., 1-5 µM) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound peptide.
-
Secondary Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 4).
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: A positive signal should only be observed at the location where galectin-3 was spotted, indicating specific binding. Control peptides should show no signal. Studies have shown that this compound binds only to galectin-3 and not to other closely related galectins like galectin-1 or galectin-4.[3][8]
This assay quantifies the ability of this compound to inhibit the interaction between galectin-3 and its natural carbohydrate ligand.
Materials:
-
96-well microplates coated with a galectin-3 ligand (e.g., asialofetuin or Thomsen-Friedenreich antigen-BSA conjugate)
-
Recombinant human galectin-3
-
This compound peptide and control peptides at various concentrations
-
Anti-galectin-3 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Blocking: Block the ligand-coated plates with blocking buffer for 1 hour.
-
Competition: Prepare solutions of constant concentration of galectin-3 pre-incubated with serial dilutions of this compound (or control peptide) for 30 minutes.
-
Incubation: Add the galectin-3/peptide mixtures to the wells of the blocked plate and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer (e.g., PBST).
-
Antibody Incubation: Add the primary anti-galectin-3 antibody to each well and incubate for 1 hour. Wash the wells.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash the wells thoroughly.
-
Detection: Add TMB substrate and incubate until a blue color develops. Add stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm. A decrease in signal with increasing this compound concentration indicates successful inhibition of the galectin-3/ligand interaction.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the Lectin Specificity Array, providing a clear, step-by-step visual guide to the experimental process.
Conclusion
The experimental data overwhelmingly supports the high binding specificity of this compound for galectin-3. With a binding affinity in the nanomolar range and a lack of cross-reactivity with other tested lectins, this compound stands out as a highly selective inhibitor.[3][8][9] This specificity is a critical attribute, minimizing the potential for off-target effects and enhancing its promise as a targeted therapeutic agent for cancers where galectin-3 is overexpressed. The protocols and comparative data presented in this guide provide a robust framework for researchers to validate and understand the superior specificity of this compound in the context of galectin-3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
G3-C12 and Doxorubicin Combination Therapy: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of a targeted drug delivery system utilizing the G3-C12 peptide in combination with the chemotherapeutic agent doxorubicin. The data presented focuses on the performance of a this compound-conjugated N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer doxorubicin formulation (this compound-HPMA-Dox) against non-targeted doxorubicin treatments. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Components
This compound Peptide: A peptide with a high binding affinity for galectin-3, a protein that is overexpressed on the surface of various cancer cells and is implicated in tumor progression and apoptosis resistance.[1][2][3][4]
Doxorubicin: A widely used anthracycline chemotherapy drug that functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair in cancer cells.[5][6][7][8][9]
This compound-HPMA-Dox Conjugate: A targeted drug delivery system where the this compound peptide is conjugated to an HPMA copolymer carrying doxorubicin. This design aims to enhance the delivery of doxorubicin to cancer cells overexpressing galectin-3, thereby increasing therapeutic efficacy and potentially reducing off-target side effects.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the this compound-HPMA-Dox conjugate with non-targeted controls.
Table 1: Cellular Internalization and Target Engagement
| Parameter | This compound-HPMA-Dox | Non-targeted HPMA-Dox | Cell Line | Fold Change | Reference |
| Cellular Internalization | Targeted | Non-targeted | PC-3 | 2.2x Higher | [2][3][5] |
| Galectin-3 Expression | This compound Treatment | Control | PC-3 | 0.43x of Control | [2][3][5] |
Table 2: In Vivo Tumor Accumulation
| Formulation | Tumor Accumulation | Model | Reference |
| This compound modified copolymer | Higher | Mice with PC-3 xenografts | [10] |
| Non-modified copolymer | Lower | Mice with PC-3 xenografts | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of the drug formulations on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, galectin-3 overexpressing) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound-HPMA-Dox, non-targeted HPMA-Dox, and free doxorubicin for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Cellular Uptake Study (Flow Cytometry)
This protocol describes a general method for quantifying the cellular uptake of fluorescently labeled drug conjugates.
-
Cell Seeding: Seed cancer cells in multi-well plates and allow them to attach.
-
Treatment: Incubate the cells with fluorescently labeled this compound-HPMA-Dox and non-targeted HPMA-Dox for various time points.
-
Cell Harvesting: Wash the cells to remove non-internalized conjugates and detach them using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify and compare the mean fluorescence intensity between the targeted and non-targeted groups to determine the relative cellular uptake.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of the drug formulations in a xenograft mouse model.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: saline control, free doxorubicin, non-targeted HPMA-Dox, and this compound-HPMA-Dox.
-
Drug Administration: Administer the respective treatments intravenously at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to compare the efficacy of the different treatments. At the end of the study, tumors can be excised and weighed.
Visualizations
Signaling Pathway
Caption: this compound-HPMA-Dox signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic effects of HPMA copolymer based doxorubicin conjugate: A randomized controlled and comparative spectral study in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted delivery of doxorubicin by HPMA copolymer-hyaluronan bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of HPMA copolymer-doxorubicin conjugates with pH-controlled activation: effect of polymer chain modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of in vivo properties of water-soluble HPMA-based polymer conjugates with doxorubicin prepared by controlled RAFT or free radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide-directed HPMA copolymer-doxorubicin conjugates as targeted therapeutics for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
G3-C12: A High-Affinity Peptide Demonstrating Pronounced Selectivity for Galectin-3
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Cross-reactivity of the G3-C12 Peptide with Other Galectin Family Members.
The peptide this compound has been identified as a potent binding agent for Galectin-3 (Gal-3), a protein implicated in cancer progression and inflammation.[1][2] This guide provides a comparative overview of this compound's binding affinity, focusing on its cross-reactivity with other members of the galectin family. The data presented herein is critical for evaluating this compound's potential as a selective modulator for therapeutic and diagnostic applications.
Binding Affinity and Selectivity Profile
Experimental data demonstrates that this compound binds to human galectin-3 with high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range.[1][3][4] Crucially, binding assays reveal that this compound is highly selective for Galectin-3. Specificity tests against other closely related galectins, namely Galectin-1 and Galectin-4, showed no detectable binding.[4][5] This high degree of selectivity is a key attribute, suggesting a lower potential for off-target effects.
Table 1: Comparative Binding Affinity of this compound
| Target Protein | Binding Affinity (Kd) | Cross-reactivity |
| Galectin-3 | 88.0 ± 23.0 nM[4] | - |
| Galectin-1 | No binding detected[4][5] | Low |
| Galectin-4 | No binding detected[4][5] | Low |
Experimental Design and Workflows
The selectivity of this compound was determined through a series of robust biochemical assays. The peptide was originally identified using bacteriophage display technology to screen for high-affinity binders to purified, immobilized recombinant galectin-3.[2][4] The subsequent cross-reactivity analysis was performed using a peptide blotting assay.
Galectin-3 is known to mediate several cellular processes, including cell adhesion, proliferation, and apoptosis, often through its interaction with cell surface glycoconjugates like the Thomsen-Friedenreich antigen (TF antigen).[2][6] By selectively blocking the carbohydrate recognition domain (CRD) of Galectin-3, this compound can inhibit these downstream signaling events.
Experimental Protocols
Peptide Blotting Specificity Assay
The cross-reactivity of this compound was evaluated via a peptide blotting experiment, a modified enzyme-linked immunosorbent assay (ELISA) protocol.[4]
-
Protein Separation and Transfer : Equivalent amounts of purified recombinant human Galectin-3, Galectin-1, Galectin-4, and other control lectins were separated by SDS-PAGE. The separated proteins were then transferred to a nitrocellulose membrane.
-
Blocking : The membrane was incubated with a blocking solution (e.g., Bovine Serum Albumin or non-fat dry milk in a buffered saline solution) for 1 hour at room temperature to prevent non-specific binding of the peptide.
-
Peptide Incubation : The blocked membrane was incubated with a solution containing biotinylated this compound peptide at a pre-determined concentration. This incubation allows the peptide to bind to its target protein(s) on the membrane.
-
Washing : The membrane was washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound this compound peptide.
-
Detection : To visualize the bound peptide, the membrane was incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin tag on the this compound peptide.
-
Signal Development : After another series of washes to remove the unbound conjugate, a peroxidase substrate was added. This results in a colorimetric or chemiluminescent signal where the this compound peptide has bound to a protein on the membrane.
-
Analysis : The presence of a signal was analyzed. A strong signal was detected for Galectin-3, while no signal was observed for Galectin-1, Galectin-4, or other tested lectins, confirming the high specificity of this compound.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of metastatic tumor formation in vivo by a bacteriophage display-derived galectin-3 targeting peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 5. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
- 6. oncotarget.com [oncotarget.com]
In Vivo Efficacy of G3-C12 Compared to Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the galectin-3 targeting peptide, G3-C12, against standard chemotherapy. The content is based on available preclinical data and is intended to provide an objective overview to inform further research and development.
Executive Summary
The this compound peptide has demonstrated notable in vivo efficacy, primarily in preclinical models of breast and prostate cancer. Its mechanism of action involves binding to galectin-3, a protein overexpressed in many cancers, leading to the inhibition of tumor cell adhesion, metastasis, and induction of apoptosis. In contrast, standard chemotherapy agents, such as doxorubicin, exert their effects through mechanisms like DNA intercalation and inhibition of topoisomerase II, leading to cell death. While direct head-to-head in vivo comparative studies between this compound monotherapy and standard chemotherapy are limited, this guide synthesizes available data from separate studies to provide a comparative perspective. The evidence suggests that this compound holds promise as an anti-cancer agent, particularly in inhibiting metastasis, and warrants further investigation in direct comparative studies against standard-of-care chemotherapies.
Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and a standard chemotherapy agent, doxorubicin, in preclinical breast cancer models. It is important to note that the data are derived from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
| Treatment Group | Cancer Model | Key Efficacy Metric | Result | Citation |
| This compound | MDA-MB-231 human breast carcinoma xenograft (in athymic nude mice) | Reduction in lung colonization of cancer cells | 72% reduction compared to saline control | |
| This compound | MDA-MB-231 human breast carcinoma xenograft (in athymic nude mice) | Number of lung tumors at day 70 | 4.63 ± 3.07 tumors | |
| Saline Control | MDA-MB-231 human breast carcinoma xenograft (in athymic nude mice) | Number of lung tumors at day 70 | 14.13 ± 3.56 tumors | |
| This compound | MDA-MB-231 human breast carcinoma xenograft (in athymic nude mice) | Presence of tumor thrombi in lungs at day 70 | 0% | |
| Saline Control | MDA-MB-231 human breast carcinoma xenograft (in athymic nude mice) | Presence of tumor thrombi in lungs at day 70 | 37% |
Table 2: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Cancer Model | Key Efficacy Metric | Result | Citation |
| Doxorubicin | MDA-MB-231 human breast cancer xenograft | Tumor Growth Inhibition | Moderate inhibition of tumor growth compared to control | |
| Doxorubicin in combination with TβRI-KI | MDA-MB-231 human breast cancer xenograft | Tumor Growth Inhibition | Significantly more effective in inhibiting tumor growth than doxorubicin alone |
Experimental Protocols
In Vivo Metastasis Study of this compound in a Breast Cancer Model
This protocol is based on studies evaluating the anti-metastatic potential of this compound.
-
Cell Line: MDA-MB-231 human breast carcinoma cells expressing luciferase.
-
Animal Model: Athymic nude mice.
-
Tumor Cell Injection: 2 x 10^5 MDA-MB-231-luciferase cells were injected intravenously into the tail vein of the mice to simulate metastasis.
-
Treatment:
-
The treatment group received intravenous injections of this compound peptide.
-
The control group received intravenous injections of saline.
-
-
Monitoring:
-
The fate of the intravenously injected cancer cells was monitored using sensitive optical imaging to detect luciferase activity.
-
Tumor colonization in the lungs was quantified.
-
-
Endpoint Analysis:
-
At day 70 post-injection, mice were euthanized, and lung tissues were excised for histologic examination.
-
The number of tumors and the presence of tumor thrombi were quantified.
-
In Vivo Tumor Growth Study of Doxorubicin in a Breast Cancer Model
This protocol is a representative example for evaluating the efficacy of doxorubicin in a xenograft model.
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Cell Implantation: 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells, often mixed with Matrigel, are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (L × W²) × 0.5, where L is the length and W is the width.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives intravenous or intraperitoneal injections of doxorubicin at a specified dose and schedule (e.g., 5 mg/kg weekly).
-
The control group receives injections of a vehicle control (e.g., saline).
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a set time point.
-
Tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting galectin-3. This interaction disrupts multiple cancer-promoting processes, including cell adhesion, migration, and survival, ultimately leading to apoptosis.
Caption: this compound binds to galectin-3, inhibiting metastasis and inducing apoptosis.
Signaling Pathway of Doxorubicin
Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.
Caption: Doxorubicin induces apoptosis through DNA damage and caspase activation.
Experimental Workflow for In Vivo Efficacy Comparison
The following diagram outlines a conceptual workflow for a direct in vivo comparison of this compound and standard chemotherapy.
Caption: Workflow for in vivo comparison of this compound and standard chemotherapy.
Conclusion
The available preclinical data suggests that the this compound peptide possesses significant anti-cancer activity, particularly in the context of metastasis inhibition. While a direct, comprehensive in vivo comparison with standard chemotherapy agents like doxorubicin is not yet available in published literature, the distinct mechanisms of action and promising efficacy of this compound in preclinical models highlight its potential as a novel therapeutic agent. Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and toxicity of this compound with standard-of-care chemotherapies across a range of cancer types. Such studies will be crucial in determining the clinical potential and optimal therapeutic positioning of this compound in the oncology landscape.
G3-C12: A Novel Peptide Inhibitor of Galectin-3 for Combating Metastasis in Animal Models
For Immediate Release
This publication provides a comparative guide for researchers, scientists, and drug development professionals on the anti-metastatic effects of the novel peptide G3-C12. Preclinical data from animal models demonstrate the potential of this compound in reducing metastatic burden by targeting galectin-3, a key player in cancer progression. This guide offers an objective comparison of this compound with other anti-metastatic agents, supported by experimental data and detailed protocols to aid in the validation and further research of this promising therapeutic candidate.
This compound: Targeting Galectin-3 to Inhibit Metastasis
This compound is a synthetic peptide designed to specifically bind to the carbohydrate recognition domain of galectin-3 (Gal-3). Gal-3 is a β-galactoside-binding lectin that is overexpressed in various cancers and plays a crucial role in tumor progression, angiogenesis, and metastasis. By binding to Gal-3, this compound is believed to disrupt the downstream signaling pathways that promote cancer cell adhesion, invasion, and migration, thereby inhibiting the metastatic cascade.
The proposed mechanism of action for this compound's anti-metastatic effect is centered on its ability to block the interactions of Gal-3 with its binding partners on the cell surface and in the extracellular matrix. This interference disrupts key processes in metastasis, including the adhesion of circulating tumor cells to the endothelium and the formation of tumor emboli.
Assessing the In Vivo Immunogenicity of G3-C12 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G3-C12 peptide, a known high-affinity binder of galectin-3, has shown considerable promise in preclinical cancer models by inhibiting metastasis-associated cancer cell adhesion.[1][2] As with any therapeutic peptide moving towards clinical application, a thorough assessment of its immunogenic potential is a critical step to ensure safety and efficacy. This guide provides a comparative framework for assessing the in vivo immunogenicity of the this compound peptide, outlining key experimental protocols and data presentation strategies. While direct immunogenicity data for this compound is not currently available in published literature, this guide presents the standard methodologies that would be employed for such an evaluation.
Comparative Immunogenicity Assessment Framework
Evaluating the immunogenicity of a therapeutic peptide like this compound involves a multi-faceted approach to characterize the potential for inducing an unwanted immune response. This typically includes monitoring for the formation of anti-drug antibodies (ADAs), assessing T-cell activation, and observing any clinical signs of an immune reaction in animal models.
For a comprehensive assessment, the this compound peptide would be compared against a negative control (e.g., vehicle) and potentially a positive control known to elicit an immune response. An ideal comparison would also include an alternative galectin-3 binding peptide, such as G3-A9, which was identified in the same screen as this compound. However, immunogenicity data for G3-A9 is also not publicly available.
Table 1: Key Parameters for In Vivo Immunogenicity Assessment of this compound
| Parameter | This compound | Alternative Peptide (e.g., G3-A9) | Negative Control (Vehicle) | Positive Control (e.g., KLH) |
| Anti-Drug Antibody (ADA) Titer | Hypothetical Data | Hypothetical Data | Undetectable | High Titer |
| Isotype of ADA Response (IgG1, IgG2a, IgE) | Hypothetical Data | Hypothetical Data | N/A | Predominantly IgG1/IgE |
| T-cell Proliferation (Stimulation Index) | Hypothetical Data | Hypothetical Data | Baseline | High Stimulation Index |
| Cytokine Profile (e.g., IFN-γ, IL-4, IL-10) | Hypothetical Data | Hypothetical Data | Baseline | Th1/Th2 Skewed Profile |
| Innate Immune Cell Activation Markers | Hypothetical Data | Hypothetical Data | Baseline | Upregulated |
| Clinical Observations (e.g., injection site reaction) | Hypothetical Data | Hypothetical Data | None | Present |
Key Experimental Protocols
A robust in vivo immunogenicity study for the this compound peptide would involve the following key experiments:
Animal Model and Dosing Regimen
Objective: To induce and measure an immune response to the this compound peptide in a relevant animal model.
Methodology:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used due to their well-characterized immune systems.
-
Groups:
-
Group 1: this compound peptide
-
Group 2 (Optional): Alternative galectin-3 binding peptide
-
Group 3: Vehicle control (e.g., saline or formulation buffer)
-
Group 4: Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)
-
-
Dosing: Animals are immunized via a relevant clinical route (e.g., subcutaneous or intravenous injection) at multiple dose levels. A typical schedule involves a primary immunization followed by one or two booster injections at 2-3 week intervals.
-
Sample Collection: Blood samples are collected at baseline and at specified time points after each immunization to analyze antibody and cellular responses. Spleens and lymph nodes may be harvested at the end of the study for T-cell assays.
Caption: In Vivo Immunization and Sampling Workflow.
Anti-Drug Antibody (ADA) Assays
Objective: To quantify the magnitude and characteristics of the antibody response against the this compound peptide.
Methodology:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat microtiter plates with the this compound peptide.
-
Block non-specific binding sites.
-
Add serial dilutions of serum samples from immunized animals.
-
Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse immunoglobulins.
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance and determine the antibody titer.
-
-
Isotyping: Use isotype-specific secondary antibodies (e.g., anti-mouse IgG1, IgG2a, IgE) to determine the type of T-helper cell response (Th2 vs. Th1).
Caption: Enzyme-Linked Immunosorbent Assay (ELISA) Workflow.
T-cell Proliferation Assay
Objective: To measure the activation and proliferation of T-cells in response to the this compound peptide.
Methodology:
-
Cell Isolation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.
-
In Vitro Restimulation: Culture the isolated cells in the presence of the this compound peptide, a positive control mitogen (e.g., Concanavalin A), and a negative control (medium alone).
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the cultures. Proliferating cells will incorporate the label, and the amount of radioactivity is measured.
-
CFSE Staining: Label cells with a fluorescent dye (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of proliferation in the presence of the peptide to the proliferation in the medium-alone control.
Cytokine Profiling
Objective: To characterize the type of T-helper cell response (e.g., Th1, Th2, Th17, or regulatory) by measuring cytokine production.
Methodology:
-
ELISpot (Enzyme-Linked Immunospot) Assay:
-
Coat a microtiter plate with an antibody specific for a cytokine of interest (e.g., IFN-γ, IL-4).
-
Add splenocytes or PBMCs and stimulate with the this compound peptide.
-
If a cell produces the cytokine, it will be captured by the antibody on the plate.
-
Wash away the cells and add a second, biotinylated antibody against the cytokine.
-
Add an enzyme-linked streptavidin and a substrate to visualize the "spots," where each spot represents a cytokine-secreting cell.
-
-
Multiplex Cytokine Assay (e.g., Luminex): Analyze the levels of multiple cytokines simultaneously in the supernatant of restimulated cell cultures using bead-based immunoassays.
Caption: Cellular Immunogenicity Assessment Workflow.
Concluding Remarks
A thorough in vivo immunogenicity assessment is paramount for the development of the this compound peptide as a therapeutic agent. By employing the standardized protocols outlined in this guide, researchers can generate a comprehensive data package to understand and mitigate the potential immunogenic risks associated with this compound. The comparison with appropriate controls will be crucial in interpreting the significance of any observed immune response and will inform the future clinical development of this promising anti-cancer peptide.
References
- 1. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptides specific to the galectin-3 carbohydrate recognition domain inhibit metastasis-associated cancer cell adhesion | Carcinogenesis | Oxford Academic [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for G3-C12: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the G3-C12 peptide, ensuring operational safety and regulatory compliance for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the proper disposal procedures for the research-grade peptide this compound. The following step-by-step guidance is designed to provide immediate safety and logistical information, ensuring that all waste is handled in a manner that prioritizes laboratory safety and environmental responsibility.
Immediate Safety and Handling
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the lyophilized powder, a dust mask or respirator is recommended to avoid inhalation.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Amino Acid Sequence | ANTPCGPYTHDCPVKR |
| Molecular Formula | C₇₄H₁₁₅N₂₃O₂₃S₂ |
| Molecular Weight | 1758.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 100 mg/mL) |
| Storage (Lyophilized) | -20°C for long-term storage. |
| Storage (in Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Disposal Plan: Step-by-Step Procedures
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware, must be disposed of as chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid this compound waste.
-
Labeling: All waste containers must be labeled with the full chemical name "this compound" and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) department.
Inactivation of this compound Waste
Prior to final disposal, it is best practice to inactivate any residual biological activity of the peptide. Two common methods for peptide inactivation in a laboratory setting are chemical hydrolysis and autoclaving.
Method 1: Chemical Hydrolysis (Acid or Base)
This method breaks the peptide bonds, degrading the peptide into its constituent amino acids.
-
Acid Hydrolysis:
-
Working in a fume hood, cautiously add a strong acid (e.g., 6 M hydrochloric acid) to the this compound solution to achieve a final acid concentration of approximately 1 M.
-
Loosely cap the container to prevent pressure buildup.
-
Heat the solution at 110°C for 24 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with a strong base (e.g., sodium hydroxide) before collecting it in a designated liquid chemical waste container.
-
-
Base Hydrolysis:
-
In a fume hood, add a strong base (e.g., 2 M sodium hydroxide) to the this compound solution to achieve a final base concentration of approximately 1 M.
-
Gently heat the solution to 60-80°C for several hours.
-
Allow the solution to cool.
-
Neutralize with a strong acid (e.g., hydrochloric acid) and collect in a liquid chemical waste container.
-
Method 2: Autoclaving
Autoclaving uses high-pressure steam to denature the peptide. This method is suitable for aqueous solutions of this compound and contaminated labware.
-
Place the this compound waste solution in an autoclavable container. Do not seal the container tightly to avoid pressure buildup.
-
For solid waste such as contaminated pipette tips and tubes, place them in an autoclavable biohazard bag.
-
Autoclave at 121°C for a minimum of 30 minutes.
-
After the cycle is complete and the temperature and pressure have returned to safe levels, allow the waste to cool.
-
The autoclaved liquid can then be collected in a designated liquid chemical waste container. The autoclaved solid waste can be disposed of according to your institutional guidelines for treated chemical waste.
Experimental Protocols Involving this compound
The disposal procedures outlined above are relevant for waste generated from various experimental protocols using this compound. Common applications of this peptide that would necessitate these disposal methods include:
-
In Vitro Cell Adhesion Assays: this compound is used to study its effects on cancer cell adhesion. Waste would include residual peptide solutions and contaminated cell culture plates and pipette tips.
-
In Vivo Tumor Growth and Metastasis Studies: Animal studies investigating the therapeutic potential of this compound generate waste in the form of unused peptide formulations, contaminated syringes and needles, and animal bedding.
-
Binding Affinity Assays (e.g., ELISA, Surface Plasmon Resonance): These experiments use this compound to determine its binding kinetics to galectin-3. Waste includes peptide solutions and contaminated assay plates.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal procedures.
Caption: Workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
